CAY10650
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of CAY10650: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a potent and selective small molecule inhibitor. This technical guide provides a comprehensive overview of its primary cellular target, its mechanism of action, and the experimental protocols used to characterize its activity. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Primary Cellular Target: Cytosolic Phospholipase A2α (cPLA2α)
The primary cellular target of this compound is the enzyme cytosolic phospholipase A2α (cPLA2α) .[1][2][3][4][5][6] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, which leads to the release of arachidonic acid.[3][7] This arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[3][7]
This compound is a highly potent inhibitor of cPLA2α, demonstrating significant efficacy in cellular and in vivo models of inflammation.[1][3][8]
Quantitative Pharmacological Data
The inhibitory activity of this compound against cPLA2α has been quantified in various studies. The key pharmacological parameter is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Target | Reference |
| IC50 | 12 nM | Human cytosolic phospholipase A2α (cPLA2α) | [1][2][3][4][5][6] |
Signaling Pathway of cPLA2α and Point of Intervention for this compound
The activation of cPLA2α is a critical step in the inflammatory signaling cascade. Various stimuli, such as growth factors, cytokines, and other inflammatory signals, can lead to an increase in intracellular calcium (Ca2+) concentrations and the activation of mitogen-activated protein kinases (MAPKs) like ERK. This results in the phosphorylation and translocation of cPLA2α to the membrane, where it can access its phospholipid substrates. This compound directly inhibits the enzymatic activity of cPLA2α, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.
References
- 1. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Mouse Model of Irritant Contact Dermatitis | Semantic Scholar [semanticscholar.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
CAY10650: An In-Depth Technical Guide to its Inhibition of the cPLA2α Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, initiating the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[1][2] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on the cPLA2α signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on cPLA2α, thereby preventing the release of arachidonic acid from the sn-2 position of membrane phospholipids.[1][2] This action effectively blocks the initial step of the arachidonic acid cascade, leading to a reduction in the synthesis of downstream inflammatory mediators.
Quantitative Data on this compound Inhibition
The potency of this compound as a cPLA2α inhibitor has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of its effectiveness.
| Parameter | Value | Enzyme | Reference |
| IC50 | 12 nM | Cytosolic Phospholipase A2α (cPLA2α) | [3][4] |
The cPLA2α Signaling Pathway and Inhibition by this compound
The activation of cPLA2α is a key event in the cellular response to a variety of stimuli, including growth factors and pro-inflammatory cytokines. This activation is a multi-step process involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs).[5]
Upstream Activation of cPLA2α
Upon cellular stimulation, an increase in intracellular calcium concentration triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the perinuclear and endoplasmic reticulum membranes. This translocation is mediated by the C2 domain of the enzyme.[5] Concurrently, upstream signaling cascades, such as the MAPK pathway (including ERK1/2 and p38), are activated. These kinases then phosphorylate cPLA2α at key serine residues, notably Ser505, which enhances its catalytic activity.[6][7][8]
Downstream Effects and Inhibition by this compound
Once activated, cPLA2α hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then available as a substrate for two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes.
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway converts arachidonic acid into leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4).
This compound, by inhibiting cPLA2α, prevents the initial release of arachidonic acid, thereby suppressing the production of all downstream metabolites from both the COX and LOX pathways. This has been demonstrated by the inhibition of prostaglandin E2 (PGE2) release in various cell types.[3]
Experimental Protocols
In Vitro cPLA2α Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α. A common method involves the use of radiolabeled arachidonic acid.[5]
Workflow:
Materials:
-
Purified cPLA2α enzyme
-
Radiolabeled phosphatidylcholine (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
This compound
-
Assay buffer (e.g., HEPES buffer containing CaCl2)
-
Scintillation counter
Procedure:
-
Prepare small unilamellar vesicles containing the radiolabeled phospholipid substrate.
-
In a reaction tube, pre-incubate the purified cPLA2α enzyme with varying concentrations of this compound or vehicle control for a specified time.
-
Initiate the enzymatic reaction by adding the substrate vesicles to the enzyme-inhibitor mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction.
-
Separate the released radiolabeled arachidonic acid from the unhydrolyzed phospholipid substrate using a suitable method like thin-layer chromatography (TLC).
-
Quantify the amount of released radiolabeled arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Prostaglandin E2 (PGE2) Release Assay
This assay measures the effect of this compound on the production and release of PGE2 from cells, a key downstream product of the cPLA2α-COX pathway.[3]
Workflow:
Materials:
-
Relevant cell line (e.g., neutrophils, macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
PGE2 ELISA kit
Procedure:
-
Seed the cells in a multi-well culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to induce PGE2 production.
-
Incubate the cells for a defined period to allow for PGE2 synthesis and release into the medium.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[9][10][11][12]
-
Analyze the data to determine the dose-dependent inhibition of PGE2 release by this compound.
In Vivo Models
Mouse Model of Acute Irritant Contact Dermatitis:
This compound has demonstrated anti-inflammatory effects in a mouse model of acute irritant contact dermatitis.[1][2]
-
Model Induction: Irritant contact dermatitis is induced by the topical application of an irritant, such as croton oil, to the mouse ear.[11][13][14][15]
-
Treatment: this compound is applied topically to the inflamed ear.[1][2] A typical dose is 0.1 mg/ear.[1][2]
-
Assessment: The anti-inflammatory effect is evaluated by measuring the reduction in ear swelling (edema) compared to vehicle-treated controls.
Chinese Hamster Model of Acanthamoeba Keratitis:
This compound has shown therapeutic potential in a hamster model of Acanthamoeba keratitis.[3]
-
Model Induction: The cornea of a Chinese hamster is infected with Acanthamoeba.[3][10]
-
Treatment: this compound is administered as a topical eye drop. A reported dosage is 50 μg in 5 μL.[3]
-
Assessment: The efficacy of the treatment is determined by observing the reduction in the severity of keratitis and inflammation in the corneal stroma.[3]
Conclusion
This compound is a highly potent inhibitor of cPLA2α, a key enzyme in the inflammatory process. By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively suppresses the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes. Its efficacy has been demonstrated in both in vitro and in vivo models of inflammation, highlighting its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of the technical aspects of this compound's interaction with the cPLA2α pathway, offering valuable information for researchers in the fields of inflammation, immunology, and drug discovery.
References
- 1. arborassays.com [arborassays.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Exacerbation of Acanthamoeba Keratitis in Animals Treated with Anti-Macrophage Inflammatory Protein 2 or Antineutrophil Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cPLA2α Gene Activation by IL-1β is Dependent on an Upstream Kinase pathway, Enzymatic Activation and Downstream 15-lipoxygenase Activity: A Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-cPLA2 (Ser505) Antibody (#2831) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-cPLA2 (Ser505) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Experimental models of Acanthamoeba keratitis - Indian J Clin Exp Ophthalmol [ijceo.org]
- 11. abcam.com [abcam.com]
- 12. nordicbiosite.com [nordicbiosite.com]
- 13. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biological Effects of CAY10650 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biological effects, mechanism of action, and experimental applications of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). It is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical signaling pathways.
Core Mechanism of Action
This compound is a highly potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2] The primary function of cPLA2α is to catalyze the hydrolysis of membrane glycerophospholipids, releasing arachidonic acid (AA). Arachidonic acid serves as the precursor for the synthesis of eicosanoids, a class of lipid signaling molecules that includes prostaglandins and leukotrienes, which are powerful mediators of inflammation.
By inhibiting cPLA2α, this compound effectively blocks the release of arachidonic acid, thereby preventing the downstream production of these pro-inflammatory eicosanoids. This targeted inhibition makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Effect | Reference |
| IC₅₀ | 12 nM | Not Specified | Inhibition of cPLA2α activity | [1][2] |
| Concentration | 12 nM | Human Neutrophils | Inhibition of phosphorylated cPLA2-α (p-cPLA2-α) expression | [1] |
| Concentration | 12 nM | Human Neutrophils | Inhibition of Prostaglandin E2 (PGE2) release | [1] |
| Concentration | Not Specified | Human Neutrophils | Suppression of lipid droplet formation | [3] |
| Concentration | Not Specified | Chinese Hamster Corneal Epithelial (HCORN) Cells | Inhibition of MIP-133-induced apoptosis | [4][5] |
Table 2: In Vivo Applications and Outcomes
| Experimental Model | Animal Model | Dosage & Administration | Key Outcomes | Reference |
| Acanthamoeba Keratitis | Chinese Hamsters | 50 μg/5 μL; Topical eye-drop | Reduced severity of keratitis, hastened resolution, decreased polymorphonuclear (PMN) infiltration.[1][4] | [1][4] |
| Contact Dermatitis | Murine | Not Specified | Exhibits anti-inflammatory effects. | [2] |
Table 3: Formulation and Solubility for Experimental Use
| Protocol | Solvent Composition | Solubility | Reference |
| In Vivo Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.30 mM) | [1] |
| In Vivo Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.30 mM) | [1] |
| In Vivo Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.30 mM) | [1] |
| General In Vitro | DMSO | 94 mg/mL (199.36 mM) | [2] |
Signaling Pathways Modulated by this compound
This compound's inhibition of cPLA2α directly impacts the arachidonic acid signaling cascade. In human neutrophils, stimuli can lead to the activation of Protein Kinase C (PKC) and subsequent phosphorylation of p38 MAPK, which in turn activates cPLA2α.[3] Activated cPLA2α then liberates arachidonic acid from the cell membrane. This arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to form prostaglandins, such as PGE2. This compound intervenes by preventing the initial release of arachidonic acid.
Caption: this compound inhibits cPLA2α, blocking the inflammatory cascade.
In the context of Acanthamoeba keratitis, the parasite-derived mannose-induced protein (MIP-133) triggers an increase in cPLA2α activity in corneal epithelial cells.[4][5] This leads to the production of the chemokine CXCL2 and subsequent polymorphonuclear neutrophil (PMN) infiltration, contributing to apoptosis and inflammation.[4][5] this compound treatment mitigates this by blocking the cPLA2α-mediated signaling.
Caption: this compound's role in mitigating Acanthamoeba keratitis.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.
In Vitro Inhibition of Phosphorylated cPLA2-α in Neutrophils
-
Objective: To determine the effect of this compound on the expression of the activated, phosphorylated form of cPLA2-α.
-
Cell Culture: Isolate human neutrophils and maintain in an appropriate culture medium (e.g., RPMI).
-
Treatment: Pre-treat neutrophils with 12 nM this compound for 30 minutes at 37°C and 5% CO₂.
-
Stimulation: Following pre-treatment, stimulate the cells with an inflammatory agent such as Cr-LAAO (50 μg/mL) or LPS (1 μg/mL) for 1 hour.
-
Analysis: Lyse the cells and perform protein expression analysis for total cPLA2-α and phosphorylated cPLA2-α (p-cPLA2-α) using Western blotting. An un-treated, stimulated control group should be used for comparison. The expected result is a significant reduction in the p-cPLA2-α band in the this compound-treated group.[1]
In Vivo Model of Acanthamoeba Keratitis
-
Objective: To evaluate the therapeutic efficacy of this compound in a live model of infectious keratitis.
-
Animal Model: Chinese hamsters (n=9 per group).[4]
-
Infection Protocol: Anesthetize animals and infect one cornea by placing a contact lens laden with Acanthamoeba castellanii trophozoites onto the eye.[4]
-
Treatment Formulation: Prepare a 50 μg/5 μL solution of this compound. A vehicle control (e.g., BSA in saline) should be used for the control group.[4]
-
Dosing Regimen:
-
Evaluation: Score the clinical severity of keratitis at regular time points based on a standardized scale (e.g., 0-4, covering opacity, ulceration, and inflammation).[4] At the end of the study, perform histological analysis on the corneas to assess inflammation and PMN infiltration.[4]
-
Statistical Analysis: Analyze clinical severity scores using a non-parametric test like the Mann-Whitney U test. Use ANOVA for comparing other quantitative measures between groups. A p-value < 0.05 is considered statistically significant.[4]
Caption: Experimental workflow for the in vivo keratitis study.
Conclusion
This compound is a powerful and specific research tool for investigating inflammatory and pathological processes that are dependent on the cPLA2α enzyme. Its biological effects are centered on the potent inhibition of arachidonic acid release, leading to a significant reduction in the production of downstream pro-inflammatory mediators like PGE2.[1][3] This has been demonstrated to suppress inflammation and cellular damage in both in vitro cellular assays and in vivo disease models, such as infectious keratitis.[1][4] The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug developers to effectively utilize this compound in their studies of inflammation, immunology, and ophthalmology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytosolic phospholipase A2-α participates in lipid body formation and PGE2 release in human neutrophils stimulated with an l-amino acid oxidase from Calloselasma rhodostoma venom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of phospholipase A₂ (PLA₂) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CAY10650 in the Inhibition of Arachidonic Acid Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), the primary enzyme responsible for the hydrolysis of arachidonic acid from membrane phospholipids. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in attenuating the release of arachidonic acid, and detailed protocols for key experimental assays. Quantitative data on the inhibitory effects of this compound on downstream inflammatory mediators are presented, along with visualizations of the relevant signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of inflammation, cell signaling, and drug development.
Introduction
Arachidonic acid (AA) is a polyunsaturated fatty acid that is a key precursor to a wide range of biologically active lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. These molecules are central to the inflammatory response, pain, and fever. The release of arachidonic acid from the sn-2 position of membrane phospholipids is the rate-limiting step in the biosynthesis of eicosanoids and is primarily catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α).
This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of cPLA2α. It is a potent and specific inhibitor of cPLA2α with an IC50 value of 12 nM.[1][2][3][4][5] By inhibiting cPLA2α, this compound effectively blocks the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. This guide will delve into the technical details of this compound's function and its application in studying arachidonic acid metabolism.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on cPLA2α, thereby preventing the release of arachidonic acid. The activation of cPLA2α is a multi-step process that often involves an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs). This compound has been shown to inhibit the phosphorylation of cPLA2α, which is a critical step for its activation and subsequent translocation to the membrane to access its phospholipid substrates.[2]
The signaling pathway leading to arachidonic acid release and the point of intervention by this compound are illustrated in the diagram below.
Figure 1: Signaling pathway of this compound-mediated inhibition of arachidonic acid release.
Data Presentation: Inhibitory Effects of this compound
While direct quantitative data on the dose-dependent inhibition of arachidonic acid release by this compound is limited in publicly available literature, the inhibitory effect on the downstream product, prostaglandin E2 (PGE2), serves as a reliable proxy. The following tables summarize the known quantitative effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 for cPLA2α | 12 nM | [1][2][3][4][5] |
Table 2: Effect of this compound on PGE2 Release in Human Neutrophils
Stimulus: L-amino acid oxidase from Calloselasma rhodostoma venom (Cr-LAAO)
| Treatment | This compound Concentration | PGE2 Release (pg/mL) | % Inhibition | Reference |
| Control (RPMI) | - | ~50 | - | [6][7] |
| Cr-LAAO | - | ~400 | - | [6][7] |
| Cr-LAAO + this compound | 12 nM | ~150 | ~62.5% | [6][7] |
Table 3: Effect of this compound on cPLA2α Phosphorylation in Human Neutrophils
Stimulus: Cr-LAAO
| Treatment | This compound Concentration | p-cPLA2α Expression (Relative to control) | % Inhibition | Reference |
| Cr-LAAO | - | Increased | - | [6][7] |
| Cr-LAAO + this compound | 12 nM | Significantly Reduced | Not Quantified | [6][7] |
Experimental Protocols
[3H]-Arachidonic Acid Release Assay
This assay directly measures the release of arachidonic acid from cells and is a fundamental method for assessing the inhibitory activity of compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cPLA2alpha-evoked formation of arachidonic acid and lysophospholipids is required for exocytosis in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of cytosolic phospholipase A2 as mediator of the enhanced arachidonic acid release from dimethyl sulphoxide differentiated U937 cells [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Inflammatory Pathways with CAY10650: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), and its application in the investigation of inflammatory pathways. This document details the mechanism of action of this compound, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1] cPLA2α catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids. This release of arachidonic acid is the rate-limiting step in the production of eicosanoids, a class of lipid mediators that includes prostaglandins and leukotrienes, which are key drivers of inflammation.
By inhibiting cPLA2α, this compound effectively blocks the upstream initiation of the eicosanoid synthesis pathway. This leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The mechanism of action makes this compound a valuable tool for dissecting the role of cPLA2α and downstream signaling events in various inflammatory conditions.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 for cPLA2α | 12 nM | Purified Enzyme | [1] |
| Inhibition of p-cPLA2α | Effective at 12 nM | Human Neutrophils | [1] |
| Inhibition of PGE2 Release | Effective at 12 nM (after 2h) | Human Neutrophils | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route & Dose | Effect | Reference |
| Acanthamoeba Keratitis | Topical (eye drops) | 50 μg/5 μL | Reduced severity of keratitis and inflammation.[3] |
| Murine Contact Dermatitis | Topical | 0.1 mg/ear | Strong anti-inflammatory effects. |
Signaling Pathways Modulated by this compound
This compound's primary target, cPLA2α, is a central node in inflammatory signaling. Its activation is triggered by various upstream signals, and its inhibition has significant downstream consequences.
Upstream Regulation of cPLA2α
The activation of cPLA2α is a multi-step process involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs) such as p38 and ERK. Inflammatory stimuli, including cytokines like IL-1β and TNF-α, as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs), can initiate signaling cascades that lead to cPLA2α activation.[4][5]
Caption: this compound inhibits the cPLA2α-mediated inflammatory pathway.
Downstream Consequences of cPLA2α Inhibition
By blocking the release of arachidonic acid, this compound prevents its conversion into various eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to a reduction in prostaglandins like PGE2, which are involved in vasodilation, fever, and pain, and leukotrienes like LTB4, which are potent chemoattractants for immune cells. The inhibition of these mediators is the basis for the anti-inflammatory effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound.
In Vitro cPLA2α Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound on cPLA2α.
Materials:
-
Purified recombinant human cPLA2α
-
Fluorescently labeled phospholipid substrate (e.g., PED-A1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 0.5 mM Triton X-100)
-
This compound
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to the desired concentrations.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add purified cPLA2α to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled phospholipid substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Eicosanoid Release from Cells
This protocol describes the measurement of PGE2 and LTB4 release from cultured cells (e.g., macrophages, neutrophils) upon stimulation and treatment with this compound.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
This compound
-
ELISA kits for PGE2 and LTB4
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours for PGE2, 4 hours for LTB4).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize the eicosanoid levels to the total protein concentration in the corresponding cell lysates.
Western Blot Analysis of cPLA2α Phosphorylation
This protocol is for detecting the phosphorylation of cPLA2α in cell lysates.
Materials:
-
Cell line of interest
-
Inflammatory stimulus
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cPLA2α (Ser505) and anti-total-cPLA2α
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or an inflammatory stimulus as described in the eicosanoid release assay.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cPLA2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total cPLA2α to confirm equal loading.
Caption: Western Blot Workflow for p-cPLA2α Detection.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of cPLA2α in inflammatory signaling. Its high potency and selectivity allow for the precise dissection of the arachidonic acid cascade and its contribution to various inflammatory pathologies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of inflammation and to advance the development of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells [frontiersin.org]
- 5. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
CAY10650 for studying phospholipase A2 function
An In-Depth Technical Guide to CAY10650 for Studying Phospholipase A2 Function
Introduction
Phospholipase A2 (PLA2) enzymes are critical players in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1][2] The cytosolic phospholipase A2α (cPLA2α) isoform is of particular interest as it selectively catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids.[3] This reaction is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[3] this compound is a potent and specific inhibitor of cPLA2α, making it an invaluable tool for researchers studying the physiological and pathological roles of this enzyme.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the cPLA2α enzyme. By blocking the catalytic activity of cPLA2α, this compound prevents the release of arachidonic acid from membrane phospholipids. This, in turn, halts the downstream synthesis of prostaglandins and leukotrienes, thereby mitigating inflammatory responses.[3] The potent and specific nature of this compound allows for the precise dissection of cPLA2α-dependent signaling pathways in various experimental models.
Quantitative Data
The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Reference |
| Cytosolic Phospholipase A2α (cPLA2α) | 12 nM | [3][4][5][6][7] |
Table 2: Cellular Effects of this compound
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| Human Neutrophils | 12 nM | 30 minutes | Inhibition of phosphorylated cPLA2-α (p-cPLA2-α) expression | [6] |
| Human Neutrophils | 12 nM | 2 hours | Inhibition of PGE2 release | [6] |
| Human Neutrophils | Not specified | 1 hour | Suppression of lipid droplet formation | [8] |
| Human Corneal Epithelial Cells | Not specified | Not specified | Inhibition of MIP-133-induced apoptosis | [9][10] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose | Administration Route | Effect | Reference |
| Murine Contact Dermatitis | 0.1 mg/ear | Topical | Strong anti-inflammatory effects | [3] |
| Chinese Hamster Acanthamoeba Keratitis | 50 μg/5 μL | Topical eye-drop | Reduced severity of keratitis, hastened resolution, mild inflammation, and very few PMN infiltrations | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments involving this compound.
Western Blot Analysis for Phosphorylated cPLA2-α
This protocol is based on the study by Paloschi et al. (2020) in human neutrophils.[6][8]
-
Cell Culture and Treatment:
-
Isolate human neutrophils and culture them in appropriate media (e.g., RPMI).
-
Pre-treat the neutrophils with 12 nM this compound for 30 minutes.
-
Stimulate the cells with an inflammatory agent (e.g., L-amino acid oxidase from Calloselasma rhodostoma venom at 50 μg/mL) for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated cPLA2-α (p-cPLA2-α) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
PGE2 Release Assay (ELISA)
This protocol is designed to quantify the secretion of PGE2 from cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., human neutrophils) in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 12 nM) for 2 hours.
-
Stimulate the cells with an appropriate agonist to induce PGE2 release.
-
-
Sample Collection:
-
Collect the cell culture supernatants at the end of the incubation period.
-
Centrifuge the supernatants to remove any cell debris.
-
-
ELISA:
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the PGE2 concentration based on a standard curve.
-
Lipid Droplet Formation Assay
This protocol is for visualizing and quantifying the formation of lipid droplets.[8]
-
Cell Culture and Treatment:
-
Culture neutrophils (2 x 10^5 cells) and pre-treat with this compound.
-
Stimulate the cells with an inducer of lipid droplet formation (e.g., 50 μg/mL Cr-LAAO or 1 μg/mL LPS) for 1 hour at 37°C and 5% CO2.
-
-
Staining and Visualization:
-
Fix the cells with paraformaldehyde.
-
Stain the cells with a fluorescent dye that specifically labels neutral lipids, such as Bodipy or Oil Red O.
-
Visualize the lipid droplets using fluorescence microscopy.
-
-
Quantification:
-
Quantify the number and size of lipid droplets per cell using image analysis software.
-
In Vivo Acanthamoeba Keratitis Model
This protocol is based on the study by Tripathi et al. (2013).[9][10]
-
Animal Model:
-
Use Chinese hamsters for the study.
-
-
Infection:
-
Prepare contact lenses laden with Acanthamoeba castellanii trophozoites.
-
Infect the hamsters by placing the parasite-laden contact lenses on their corneas.
-
-
Treatment:
-
Prepare a solution of this compound (50 μg/5 μL) in a suitable vehicle.
-
Administer the this compound solution as a topical eye-drop under the contact lens three times a day for 6 days, and then topically from day 7 to 20 post-infection.
-
-
Evaluation:
-
Monitor the severity of keratitis daily and score it based on a standardized scale.
-
At the end of the experiment, euthanize the animals and collect the corneas for histological examination to assess inflammation and PMN infiltration.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of cPLA2α function using this compound.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Caption: Workflow for assessing this compound's effect on PGE2 release.
Caption: this compound mitigates cPLA2α-mediated pathological outcomes.
References
- 1. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System [mdpi.com]
- 2. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - LabNet Biotecnica [labnet.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of phospholipase A₂ (PLA₂) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CAY10650: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. It includes information on its mechanism of action, recommended cell culture conditions, and various assays to assess its biological activity. The provided protocols and data aim to facilitate the use of this compound as a tool to investigate the role of cPLA2α in various cellular processes and as a potential therapeutic agent.
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids. This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. This compound is a powerful inhibitor of cPLA2α with an IC50 value of 12 nM.[1][2] Its high potency and selectivity make it an invaluable tool for studying the physiological and pathological roles of cPLA2α.
Product Information
| Property | Value |
| Chemical Name | 3-(2-methyl-1-oxopropyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indole-5-carboxylic acid |
| Molecular Formula | C₂₈H₂₅NO₆ |
| Molecular Weight | 471.5 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | Soluble in DMSO (approx. 20 mg/mL) and Dimethyl Formamide (approx. 20 mg/mL) |
| Storage | Store at -20°C |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action
This compound selectively inhibits cPLA2α, thereby preventing the release of arachidonic acid from membrane phospholipids. This, in turn, blocks the downstream synthesis of pro-inflammatory eicosanoids. The activation of cPLA2α is a complex process involving its translocation to the membrane in response to increased intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).
Experimental Protocols
A. General Cell Culture Guidelines
-
Cell Line Selection : this compound has been shown to be effective in various cell lines, including human neutrophils and Chinese hamster corneal epithelial (HCORN) cells. The choice of cell line should be guided by the specific research question.
-
Culture Conditions : Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing : Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.
B. Preparation of this compound Stock Solution
-
Reconstitution : Prepare a stock solution of this compound by dissolving the crystalline solid in sterile DMSO to a final concentration of 10-20 mM.
-
Storage : Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
C. In Vitro Treatment Protocol
The following is a general protocol for treating adherent cells with this compound. This protocol may need to be optimized for specific cell lines and experimental designs.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence : Allow cells to adhere and recover overnight in a humidified incubator.
-
Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed, serum-free, or low-serum culture medium. It is crucial to ensure that the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment : Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation : Incubate the cells for the desired period. Incubation times can range from 30 minutes to several hours, depending on the specific assay and cell type.
-
Stimulation (Optional) : In many experimental setups, cPLA2α activity is induced by a pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS), cytokines, or calcium ionophores). The stimulus is typically added at a specific time point during or after the this compound pre-incubation.
-
Harvesting : After the incubation period, collect the cell culture supernatant and/or lyse the cells for downstream analysis.
Quantitative Data
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Below is a summary of concentrations and incubation times reported in the literature.
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Human Neutrophils | 12 nM | 30 minutes | Inhibition of phosphorylated cPLA2α (p-cPLA2α) expression |
| Human Neutrophils | 12 nM | 2 hours | Inhibition of Prostaglandin E2 (PGE2) release |
| Corneal Epithelial Cells (in vivo) | 50 µg/5 µL | N/A | Attenuation of Acanthamoeba keratitis |
Recommended Assays for Evaluating this compound Activity
A variety of assays can be employed to measure the biological effects of this compound.
| Assay Type | Principle |
| PGE2 ELISA | Quantifies the amount of Prostaglandin E2, a downstream product of the cPLA2α pathway, in the cell culture supernatant. A reduction in PGE2 levels upon this compound treatment indicates inhibition of cPLA2α. |
| Western Blotting | Detects the phosphorylation status of cPLA2α. A decrease in the level of phosphorylated cPLA2α (p-cPLA2α) in this compound-treated cells confirms target engagement. |
| Arachidonic Acid Release Assay | Measures the release of radiolabeled arachidonic acid from pre-labeled cells. Inhibition of this release is a direct measure of cPLA2α inhibition. |
| Cell Viability/Proliferation Assays (e.g., MTT, XTT) | Assesses the cytotoxic or anti-proliferative effects of this compound on the cultured cells. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect | - Inactive compound- Suboptimal concentration or incubation time- Low basal cPLA2α activity | - Ensure proper storage and handling of this compound.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.- Consider using a stimulus to induce cPLA2α activity. |
| High background in assays | - Non-specific effects of DMSO- High cell density | - Ensure the final DMSO concentration is low and consistent across all wells.- Optimize cell seeding density. |
| Cell death in control wells | - High DMSO concentration- Unhealthy cells | - Use a final DMSO concentration of ≤ 0.1%.- Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
Conclusion
This compound is a potent and specific inhibitor of cPLA2α, making it an excellent research tool for investigating the role of this enzyme in health and disease. The protocols and information provided in this document are intended to serve as a guide for researchers. It is recommended that users optimize the experimental conditions for their specific cell lines and research objectives.
References
- 1. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10650 Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1][2][3] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes.[4][5] The inhibitory action of this compound on cPLA2α makes it a valuable tool for research in inflammation and related signaling pathways. However, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, a critical consideration for its use in biological assays.
These application notes provide a summary of the known solubility of this compound, along with detailed protocols for preparing stock solutions and determining its solubility in various aqueous buffers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 3-(2-methyl-1-oxopropyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indole-5-carboxylic acid |
| Molecular Formula | C₂₈H₂₅NO₆ |
| Molecular Weight | 471.5 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage | Store at -20°C |
Solubility Data
This compound is sparingly soluble in aqueous buffers and is practically insoluble in water. For most applications, it is recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer. It is advisable to not store aqueous solutions for more than one day.[4]
The following tables summarize the available solubility data for this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[4][5][6], 94 mg/mL (in fresh DMSO)[3][7], 100 mg/mL (with ultrasonic assistance)[2] |
| Dimethylformamide (DMF) | ~20 mg/mL[4][5][6] |
| Ethanol | ~24 mg/mL[3][7] |
Table 2: Solubility in Aqueous Buffer Systems
| Buffer System | Approximate Solubility |
| 1:10 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL[4][5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Signaling Pathway of cPLA2α Inhibition by this compound
This compound exerts its biological effects by inhibiting the cPLA2α enzyme. The following diagram illustrates the signaling pathway.
Caption: this compound inhibits active cPLA2α, blocking arachidonic acid release.
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (crystalline solid)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate buffer) with a defined pH.
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
-
Calibrated pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The exact amount should be more than the expected solubility.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Prepare at least three replicates for each buffer condition being tested.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium solubility is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials from the shaker. Let the vials stand undisturbed to allow the excess solid to settle.
-
Withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered sample with an appropriate solvent (e.g., the mobile phase for HPLC analysis or the buffer for spectrophotometric analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted filtrate.
-
The average concentration from the replicates represents the solubility of this compound in the specific aqueous buffer at the tested temperature.
-
The following diagram outlines the workflow for determining the aqueous solubility of this compound.
Caption: Workflow for determining the aqueous solubility of this compound.
Conclusion
This compound is a valuable research tool whose utility is dependent on proper handling, especially concerning its limited aqueous solubility. By preparing concentrated stock solutions in organic solvents and following established protocols for dilution and solubility determination, researchers can effectively utilize this compound in a variety of experimental settings. The provided protocols and data serve as a comprehensive guide for the successful application of this compound in studies targeting the cPLA2α signaling pathway.
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Application Notes: CAY10650 for Western Blot Validation of cPLA2α Inhibition
Introduction
CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrating an IC50 value of 12 nM.[1][2][3] The cPLA2α enzyme plays a critical role in initiating inflammatory pathways by catalyzing the hydrolysis of arachidonic acid from membrane phospholipids.[3] The activation of cPLA2α is dependent on its phosphorylation by upstream kinases like mitogen-activated protein kinase (MAPK). This compound exerts its inhibitory effect by preventing this crucial phosphorylation event.
Mechanism of Action
Upon cell stimulation by various inflammatory signals, upstream kinases are activated, leading to the phosphorylation of cPLA2α at key serine residues. This phosphorylation is essential for its enzymatic activity. The activated, phosphorylated cPLA2α (p-cPLA2α) then translocates to the membrane, where it cleaves phospholipids to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (e.g., PGE2) and leukotrienes, which are potent mediators of inflammation. This compound specifically blocks the phosphorylation of cPLA2α, thereby keeping the enzyme in its inactive state and preventing the downstream production of these inflammatory eicosanoids.[1][4]
Application for Western Blot Validation
Western blotting is an ideal method to confirm the efficacy of this compound in a cellular context. By treating cells with this compound, researchers can directly visualize the reduction in the phosphorylated form of cPLA2α (p-cPLA2α). This provides direct evidence that the inhibitor is engaging its target and blocking the intended signaling pathway. A successful validation experiment will show a marked decrease in the p-cPLA2α protein band in this compound-treated samples compared to stimulated, untreated controls, while the total cPLA2α and a housekeeping protein (like β-actin) levels remain unchanged.
cPLA2α Signaling Pathway and this compound Inhibition
The following diagram illustrates the signaling cascade leading to the production of prostaglandins and shows the specific point of inhibition by this compound.
References
Application Notes and Protocols for CAY10650 in a Murine Model of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2-α (cPLA2-α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. The subsequent metabolism of arachidonic acid leads to the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. These lipid mediators are significantly implicated in the pathogenesis of various inflammatory skin conditions, including atopic dermatitis and psoriasis. By targeting cPLA2-α, this compound presents a promising therapeutic strategy for mitigating the inflammation and clinical signs associated with dermatitis.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of dermatitis. The following sections will detail the mechanism of action, provide hypothetical yet representative data, and outline experimental protocols for inducing dermatitis and administering this compound.
Mechanism of Action: Inhibition of the cPLA2-α Signaling Pathway
This compound acts by specifically inhibiting the phosphorylation and activation of cPLA2-α.[1] This action blocks the initial step in the arachidonic acid cascade, thereby reducing the downstream synthesis of pro-inflammatory mediators. The inhibition of cPLA2-α has been shown to suppress the formation of lipid bodies and the secretion of prostaglandin E2 (PGE2), both of which contribute to the inflammatory response.[1][2]
Hypothetical Data Presentation
The following tables summarize expected quantitative data from a study using this compound in an imiquimod (IMQ)-induced psoriasis-like dermatitis model in BALB/c mice. This data is for illustrative purposes to demonstrate the potential efficacy of this compound.
Table 1: Assessment of Dermatitis Severity
| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) | Psoriasis Area and Severity Index (PASI) Score |
| Vehicle Control | 0.25 ± 0.03 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.9 ± 0.3 |
| IMQ + Vehicle | 0.68 ± 0.08 | 3.8 ± 0.4 | 3.5 ± 0.5 | 7.3 ± 0.9 |
| IMQ + this compound (1 mg/kg) | 0.45 ± 0.05 | 2.1 ± 0.3 | 1.8 ± 0.4 | 3.9 ± 0.7 |
| IMQ + this compound (5 mg/kg) | 0.32 ± 0.04 | 1.2 ± 0.2 | 0.9 ± 0.3 | 2.1 ± 0.5 |
Table 2: Pro-inflammatory Cytokine Levels in Skin Homogenates (pg/mg protein)
| Treatment Group | IL-6 | TNF-α | IL-1β |
| Vehicle Control | 15.2 ± 3.1 | 8.5 ± 2.2 | 10.1 ± 2.8 |
| IMQ + Vehicle | 85.6 ± 10.2 | 42.1 ± 7.8 | 55.4 ± 9.3 |
| IMQ + this compound (1 mg/kg) | 40.3 ± 6.5 | 25.8 ± 5.1 | 28.9 ± 6.0 |
| IMQ + this compound (5 mg/kg) | 22.7 ± 4.8 | 15.3 ± 3.9 | 18.2 ± 4.5 |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis Model
This model is well-established for inducing a psoriasis-like phenotype in mice, characterized by skin inflammation, erythema, scaling, and acanthosis.[3]
Animals:
-
8-10 week old female BALB/c mice.[4]
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
Materials:
-
Imiquimod 5% cream (e.g., Aldara™).
-
This compound (dissolved in a suitable vehicle, e.g., 2% DMSO and 5% Castor Oil).[3]
-
Vehicle control solution.
-
Calipers for ear thickness measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
On day 0, shave the dorsal back skin of the mice.
-
From day 1 to day 6, apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear.[3]
-
Divide mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (no IMQ, vehicle administration).
-
Group 2: IMQ + Vehicle.
-
Group 3: IMQ + this compound (low dose, e.g., 1 mg/kg, intraperitoneal injection).
-
Group 4: IMQ + this compound (high dose, e.g., 5 mg/kg, intraperitoneal injection).
-
-
Administer this compound or vehicle daily, one hour prior to IMQ application.
-
Monitor mice daily for clinical signs of dermatitis. Measure ear thickness using calipers. Score erythema and scaling on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). Calculate a cumulative PASI score.
-
On day 7, euthanize the mice and collect skin tissue and blood samples for further analysis.
Histological Analysis
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm thickness.
-
Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Immunohistochemistry can be performed to detect specific inflammatory markers.
Cytokine Analysis
-
Homogenize skin samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Measure cytokine levels (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits.
Conclusion
This compound, as a selective cPLA2-α inhibitor, holds significant potential for the treatment of inflammatory skin diseases like dermatitis. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the therapeutic efficacy of this compound in a preclinical murine model. The ability to attenuate key clinical and molecular markers of dermatitis underscores the promise of this compound for further drug development.
References
- 1. Cytosolic phospholipase A2-α participates in lipid body formation and PGE2 release in human neutrophils stimulated with an l-amino acid oxidase from Calloselasma rhodostoma venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Narciclasine inhibits phospholipase A2 and regulates phospholipid metabolism to ameliorate psoriasis-like dermatitis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CAY10650 in Acanthamoeba Keratitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthamoeba keratitis (AK) is a severe, sight-threatening corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp. Treatment is challenging due to the parasite's ability to transform from a metabolically active trophozoite to a dormant, highly resistant cyst. Current research is exploring novel therapeutic strategies, including host-directed therapies, to mitigate the corneal damage associated with AK. CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has emerged as a compound of interest in this area. These application notes provide a summary of the current research on this compound's application in AK and detailed protocols for its investigation.
The primary mechanism of this compound in the context of Acanthamoeba keratitis is not direct amoebicidal activity but rather the modulation of the host's inflammatory response. Research has shown that a mannose-induced protein (MIP-133) secreted by Acanthamoeba castellanii trophozoites induces apoptosis (programmed cell death) in corneal epithelial cells. This process is mediated by the activation of cPLA2α. By inhibiting cPLA2α, this compound can protect corneal cells from this damage, thereby reducing the severity of keratitis.[1][2]
Data Presentation
Currently, published research on this compound has focused on its in vivo efficacy in a preclinical model of Acanthamoeba keratitis. There is no publicly available data on the direct in vitro amoebicidal or cysticidal activity of this compound against Acanthamoeba species. The table below summarizes the key findings from the pivotal in vivo study.
| Parameter | Experimental Details | Observed Outcome | Reference |
| Animal Model | Chinese hamster model of Acanthamoeba keratitis induced by A. castellanii-laden contact lenses. | - | [1] |
| Treatment | 50 µg/5 µl of this compound injected under the contact lens three times a day for 6 days, followed by topical application from day 7 to day 14 post-infection. | Treatment with this compound resulted in significantly less severe keratitis compared to control animals. | [1] |
| Histopathology | Corneas from this compound-treated animals showed very mild inflammation and minimal polymorphonuclear (PMN) cell infiltration in the corneal stroma. The corneal epithelium was normal with mild stromal swelling. | In contrast, control (BSA-treated) animals exhibited focal epithelial ulceration, marked connective tissue disruption, thickening, neovascularization, and severe PMN and lymphocyte infiltration. | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Attenuating Corneal Cell Apoptosis
References
Application Notes and Protocols for Cell-Based Assays Using CAY10650
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] With an IC50 value of 12 nM for the inhibition of cPLA2α, this compound serves as a valuable tool for investigating the role of this enzyme in various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators, making it a critical compound for research in inflammatory diseases, cancer, and other pathologies where the cPLA2α pathway is implicated.
These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to probe the function of cPLA2α and its downstream signaling pathways.
Data Presentation
The inhibitory activity of this compound is cell-type and stimulus-dependent. The following table summarizes the available quantitative data for this compound in relevant cell-based assays. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Cell Type | Assay | Effective Concentration | Reference |
| IC50 | Not specified (in vitro enzyme assay) | cPLA2α Inhibition | 12 nM | [1] |
| Inhibition of p-cPLA2α | Human Neutrophils | Western Blot | 12 nM (30 min) | [1][2] |
| Inhibition of PGE2 Release | Human Neutrophils | ELISA | 12 nM (2 h) | [1][2] |
| Attenuation of Apoptosis | Chinese Hamster Corneal Epithelial Cells | DNA Fragmentation Assay | Not specified, used in vivo | [3] |
Signaling Pathway
The signaling pathway involving cPLA2α is initiated by various stimuli that lead to an increase in intracellular calcium levels and the activation of mitogen-activated protein kinases (MAPKs). This results in the phosphorylation and activation of cPLA2α, which then translocates to the membrane to hydrolyze phospholipids, releasing arachidonic acid. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of inflammatory mediators. This compound acts by preventing the phosphorylation and activation of cPLA2α.
Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound. It is recommended to optimize these protocols for your specific cell type and experimental setup.
Experimental Workflow Overview
The general workflow for assessing the effect of this compound in cell-based assays involves cell culture, treatment with this compound and a pro-inflammatory stimulus, followed by the specific assay to measure the desired endpoint.
Caption: General experimental workflow for cell-based assays with this compound.
Prostaglandin E2 (PGE2) Release Assay (ELISA)
This protocol describes the measurement of PGE2 released into the cell culture supernatant following treatment with this compound and a pro-inflammatory stimulus.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type to reach 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 nM to 1 µM. Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate for 30 minutes to 2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells. Include a negative control group with no stimulus. Incubate for the desired time period (e.g., 2-24 hours), as determined by preliminary experiments.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants, standards, and antibodies to the ELISA plate, followed by incubation, washing, and addition of a substrate for color development.
-
Data Analysis: Measure the absorbance using a microplate reader at the recommended wavelength. Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the IC50 value of this compound for PGE2 inhibition.
Western Blot for Phosphorylated cPLA2α (p-cPLA2α)
This protocol is for detecting the levels of phosphorylated cPLA2α in cell lysates to confirm the inhibitory effect of this compound on its activation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-cPLA2α (Ser505) and anti-total cPLA2α
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound (e.g., 12 nM) for 30 minutes, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cPLA2α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-cPLA2α signal to the total cPLA2α or a loading control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (optional, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is a powerful research tool for investigating the role of cPLA2α in cellular physiology and pathology. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to explore the effects of cPLA2α inhibition in various cell-based models. Due to the cell-type specific nature of the cPLA2α pathway, optimization of inhibitor concentrations and incubation times is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for CAY10650
Topic: Long-Term Stability of CAY10650 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. Understanding the long-term stability of this compound in various solvent systems is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the proper storage and handling of the compound in a research or drug development setting. These application notes provide a summary of the available stability data for this compound and detailed protocols for its handling, storage, and for assessing its stability over time.
Data Presentation: Stability of this compound
The stability of this compound is dependent on its physical state (solid vs. in solution) and the storage conditions. While specific quantitative degradation data over extended periods is not publicly available, the following table summarizes the manufacturer's stability recommendations.
| Physical State | Solvent/Formulation | Storage Temperature | Recommended Stability Period | Citation |
| Solid | Crystalline solid | -20°C | ≥ 4 years | [1][2] |
| Solution | DMSO or DMF | -80°C | Up to 2 years | [3][4] |
| Solution | DMSO or DMF | -20°C | Up to 1 year (some sources suggest 1 month) | [3][4] |
| Solution | Aqueous Buffer (e.g., DMSO:PBS 1:10) | Room Temperature | Not recommended for more than one day | [2] |
Note: The stability of this compound in solution can be influenced by factors such as the specific concentration, the purity of the solvent, and the frequency of freeze-thaw cycles. For optimal results, it is recommended to prepare fresh aqueous solutions for each experiment and to aliquot stock solutions in organic solvents to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound in an appropriate organic solvent for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).[2]
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes. This will minimize the number of freeze-thaw cycles for the bulk of the stock solution.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3][4]
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To prepare diluted, aqueous working solutions of this compound for immediate use in biological assays.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Biologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and to minimize precipitation. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid affecting the biological system.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solution may need to be prepared at a lower concentration.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
Protocol 3: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general framework for a stability-indicating HPLC method to quantify the concentration of this compound over time and detect the formation of degradation products. Note: This is a template protocol and must be optimized and validated for the specific laboratory conditions and instrumentation.
Materials and Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
This compound reference standard
-
Stored this compound samples (in solution)
-
Autosampler vials
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions (Starting Point for Optimization):
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution may be necessary to separate this compound from its degradation products. A suggested starting gradient is:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to initial conditions (70% A, 30% B)
-
20-25 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan of a standard solution).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a calibration curve using a freshly prepared this compound reference standard of known concentration. Dilute the standard to create a series of calibrators (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Thaw the stored this compound samples to be tested.
-
Dilute the stored samples with the mobile phase to fall within the range of the calibration curve.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the diluted stored samples.
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
-
Data Analysis:
-
Plot the peak area of the calibration standards versus their known concentrations to create a linear regression curve.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the stored samples.
-
The percentage of this compound remaining can be calculated as: (Concentration at time t / Initial concentration) x 100%.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of cPLA2α and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
References
Troubleshooting & Optimization
CAY10650 not dissolving properly in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of CAY10650 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM. cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. This process is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are critical mediators of inflammation. By inhibiting cPLA2α, this compound effectively suppresses inflammatory responses.
Q2: What are the general solubility properties of this compound?
This compound is supplied as a crystalline solid and exhibits good solubility in organic solvents but is sparingly soluble in aqueous solutions.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
Q3: What is the recommended method for preparing a this compound stock solution?
To prepare a stock solution, dissolve this compound in an organic solvent of choice, such as DMSO, which should be purged with an inert gas. For most in vitro cell culture experiments, a high-concentration stock solution in 100% DMSO is recommended.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
One of the most common challenges encountered when working with this compound is its precipitation upon dilution into aqueous cell culture media. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
This is a common occurrence due to the hydrophobic nature of this compound and the aqueous environment of cell culture media. The key is to maintain the compound in a soluble state when transitioning from a high-concentration organic stock to the final low-concentration aqueous working solution.
Step 1: Verify Your Stock Solution and Dilution Technique
An improperly prepared stock solution or incorrect dilution technique is a frequent source of precipitation.
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% cell culture-grade DMSO to a concentration of 10-20 mM.
-
Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Perform a Serial Dilution (if necessary):
-
If a very low final concentration is required, perform intermediate dilutions of your stock solution in 100% DMSO.
-
-
Dilute into Culture Media:
-
Warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the this compound stock solution drop-wise to the desired final concentration. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Step 2: Optimize the Final DMSO Concentration
The final concentration of DMSO in your cell culture medium is critical for maintaining the solubility of this compound.
| Cell Tolerance to DMSO |
| General Recommendation |
| Sensitive/Primary Cells |
| Some Robust Cell Lines |
-
Recommendation: Perform a dose-response experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
Step 3: Consider the Composition of Your Cell Culture Medium
Different cell culture media have varying compositions that can influence the solubility of hydrophobic compounds.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.
-
Low-Serum or Serum-Free Conditions: Precipitation is more likely to occur in these conditions. Consider a stepwise reduction in serum concentration to acclimate the cells and the compound.
-
Recommendation: If you observe precipitation in serum-free media, try pre-incubating the this compound stock solution with a small amount of serum before diluting it into the final volume of media.
-
Step 4: Visual Inspection of the Precipitate
Observing the characteristics of the precipitate under a microscope can provide clues about its nature.
-
Amorphous or Oily Droplets: This may indicate that the compound is "oiling out" of the solution. This can sometimes be resolved by increasing the final DMSO concentration or by using a solubilizing agent.
-
Crystalline Structures: This suggests that the compound is precipitating in its solid form. This is a clear indication that the solubility limit has been exceeded.
Step 5: Advanced Troubleshooting Strategies
If the above steps do not resolve the precipitation issue, consider these advanced strategies:
-
Use of Solubilizing Agents: For in vivo studies, formulations with PEG300 and Tween-80 have been shown to be effective. For in vitro work, the use of such agents should be carefully validated for cytotoxicity.
-
Pluronic F-68: This is a non-ionic surfactant that is sometimes included in cell culture media to aid in the solubilization of hydrophobic compounds and to protect cells from shear stress.
-
Sonication: Briefly sonicating the final working solution in a water bath sonicator can sometimes help to re-dissolve small amounts of precipitate. However, be cautious as this can also damage media components.
This compound Signaling Pathway and Experimental Workflow
cPLA2α Signaling Pathway
This compound inhibits cPLA2α, a critical enzyme in the inflammatory cascade. The following diagram illustrates the central role of cPLA2α in the production of prostaglandins and leukotrienes.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a logical sequence of steps to address solubility issues.
Caption: A stepwise workflow for troubleshooting this compound precipitation.
unexpected results with CAY10650 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 value of 12 nM.[1][2] cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. This process is a crucial step in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.[3] By inhibiting cPLA2α, this compound effectively blocks the production of these pro-inflammatory molecules.
Q2: What are the common applications of this compound in research?
This compound is frequently used in cell-based assays and animal models to investigate the role of cPLA2α in various biological processes. Common applications include:
-
Investigating lipid droplet formation.[2]
-
Exploring its therapeutic potential in conditions like Acanthamoeba keratitis.[5][6]
Q3: At what concentration should I use this compound in my in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a common starting point for in vitro studies is a concentration around its IC50 value. For example, a concentration of 12 nM has been shown to inhibit the expression of phosphorylated cPLA2-α in neutrophils.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Are there any known off-target effects of this compound?
While this compound is described as a potent and selective inhibitor of cPLA2α, it is a good research practice to consider the possibility of off-target effects, as can be the case with many small molecule inhibitors.[7][8] If you observe unexpected phenotypes that cannot be attributed to the inhibition of the cPLA2α pathway, further investigation into potential off-target interactions may be warranted. This could involve using structurally different cPLA2α inhibitors to see if the effect is reproducible.
Troubleshooting Guide
Unexpected In-Effectiveness or Reduced Potency
Problem: this compound treatment does not produce the expected biological effect (e.g., no reduction in PGE2 levels).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly. Stock solutions should be stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inadequate Incubation Time | Optimize the incubation time. For example, a 30-minute pre-incubation has been used to inhibit cPLA2-α phosphorylation.[2][4] |
| Cellular Health | Ensure cells are healthy and not overgrown, as this can affect their response to treatment. |
| Target Expression | Confirm that your cells express cPLA2α at a detectable level. |
Solubility Issues
Problem: this compound precipitates out of solution during stock preparation or dilution in media.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | This compound has limited solubility in aqueous solutions. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[1][3] |
| Incorrect Solvent | Use fresh, high-quality DMSO to prepare stock solutions. Moisture-absorbing DMSO can reduce solubility.[1] |
| Precipitation Upon Dilution | When diluting the DMSO stock in aqueous media, ensure rapid and thorough mixing. For in vivo preparations, specific solvent mixtures including PEG300, Tween-80, and saline may be necessary to maintain solubility.[2] If precipitation occurs, gentle warming and/or sonication may help.[2] |
Quantitative Data Summary
Table 1: Inhibitory Concentration of this compound
| Target | IC50 |
| Cytosolic Phospholipase A2α (cPLA2α) | 12 nM |
Table 2: Recommended Concentration Ranges for this compound
| Application | Concentration Range | Reference |
| In Vitro (Neutrophil p-cPLA2-α inhibition) | 12 nM | [2] |
| In Vivo (Murine contact dermatitis) | 0.1 mg/ear (topical) | [3] |
| In Vivo (Acanthamoeba keratitis in hamsters) | 50 μg/5 μl (topical eye-drop) | [5] |
Experimental Protocols
General Protocol for a Cell-Based Assay to Measure PGE2 Inhibition
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Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations. Remember to include a vehicle control (DMSO alone) at the same final concentration as the highest this compound treatment.
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Pre-treatment: Aspirate the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control. Incubate for a pre-determined amount of time (e.g., 30-60 minutes).
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Stimulation: Add a stimulating agent (e.g., LPS, a venom, or another agonist known to induce PGE2 production in your cell type) to the wells.
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Incubation: Incubate the cells for a period sufficient to allow for PGE2 production (e.g., 2-24 hours, this will need to be optimized).
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Supernatant Collection: Collect the cell culture supernatant from each well.
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PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Normalize the PGE2 levels to the vehicle control and plot the results to determine the inhibitory effect of this compound.
Visualizations
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of phospholipase A₂ (PLA₂) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CAY10650 Incubation Time
Welcome to the technical support center for CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of this compound for their specific experimental needs.
Quick Start Guide: Key Considerations for Incubation Time
Optimizing the incubation time for this compound is critical for achieving accurate and reproducible results. The ideal duration depends on several factors, including the cell type, the specific biological question being addressed, and the experimental endpoint. Here are some initial points to consider:
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Direct vs. Downstream Effects: Shorter incubation times are generally sufficient for observing direct effects on the target enzyme, such as the inhibition of cPLA2α phosphorylation. Longer incubation periods are typically required to measure downstream consequences of this inhibition, like the reduction of prostaglandin E2 (PGE2) production.
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Cellular Uptake and Metabolism: The time it takes for this compound to penetrate the cell membrane and reach its cytosolic target can vary between cell types. Additionally, the metabolic stability of indole-based inhibitors like this compound can be a factor, as they may be subject to degradation by cellular enzymes over time.[1][2][3]
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Toxicity: Prolonged exposure to any inhibitor can potentially lead to off-target effects or cellular toxicity. It is crucial to establish a time frame that maximizes target inhibition while minimizing adverse effects on cell health.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound incubation time?
A1: Based on published data, a good starting point for in vitro experiments is a 30-minute pre-incubation with this compound for inhibiting the direct phosphorylation of cPLA2α. For observing downstream effects, such as the inhibition of PGE2 release, an incubation time of 1 to 2 hours is recommended.[4] However, this should be optimized for your specific cell type and experimental conditions.
Q2: How does the IC50 of this compound relate to the optimal incubation time?
A2: The IC50 of this compound for cPLA2α is 12 nM. This value is a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific in vitro assay conditions. While it indicates the high potency of the inhibitor, it does not directly dictate the optimal incubation time in a cellular context. The incubation time needs to be empirically determined to allow for cellular uptake and target engagement to achieve the desired level of inhibition.
Q3: Can I incubate this compound overnight?
A3: Long-term incubations, such as overnight, are generally not recommended without prior validation. Indole-based cPLA2α inhibitors can be metabolized by cells, potentially leading to a decrease in the effective concentration of the compound over time.[1][2][3] Furthermore, extended incubation may increase the risk of cytotoxicity. It is advisable to perform a time-course experiment to determine if a longer incubation is necessary and to assess cell viability at each time point.
Q4: What is the stability of this compound in cell culture media?
Q5: Are there any known off-target effects of this compound that could be time-dependent?
A5: While specific off-target profiling for this compound is not extensively published, it is a general principle that the risk of off-target effects for any kinase inhibitor can increase with both concentration and incubation time.[5][6] If you observe unexpected phenotypes in your experiments, it may be worthwhile to consider the possibility of off-target effects and to validate your findings using a structurally different cPLA2α inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak inhibition of cPLA2α activity | Incubation time is too short: The inhibitor has not had enough time to enter the cells and bind to the target. | Perform a time-course experiment, testing a range of incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h). |
| Suboptimal concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a fixed, optimized incubation time. | |
| Inhibitor degradation: this compound may be unstable in your experimental setup. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure to light and elevated temperatures. | |
| High cell death or signs of cytotoxicity | Incubation time is too long: Prolonged exposure to the inhibitor is causing cellular stress. | Reduce the incubation time. Perform a viability assay (e.g., MTT or trypan blue exclusion) at different time points. |
| Concentration is too high: The concentration of this compound is toxic to the cells. | Lower the concentration of this compound. Determine the maximum non-toxic concentration for your chosen incubation time. | |
| Inconsistent results between experiments | Variability in incubation time: Even small variations in incubation time can lead to different outcomes. | Use a timer and be precise with all incubation steps. Ensure consistency across all replicates and experiments. |
| Cell passage number or confluency: Cellular responses can vary with passage number and density. | Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the experiment. |
Data Presentation
Table 1: Reported Incubation Times for this compound in In Vitro Experiments
| Cell Type | Concentration | Incubation Time | Experimental Endpoint | Reference |
| Human Neutrophils | 12 nM | 30 minutes | Inhibition of p-cPLA2α expression | [4] |
| Human Neutrophils | 12 nM | 1 hour | Inhibition of lipid body formation and PGE2 secretion | [4] |
Note: This table provides examples from the literature. The optimal conditions for your experiment must be determined empirically.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a general method for determining the optimal incubation time for this compound in your cell line of interest.
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Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at an appropriate confluency at the time of the experiment.
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Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare a working solution at a concentration known to be effective (e.g., 10-100 times the IC50, so approximately 120-1200 nM as a starting point) in your cell culture medium.
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Treatment: Treat the cells with the this compound working solution. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
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Endpoint Analysis: At each time point, harvest the cells and perform your desired downstream analysis (e.g., Western blot for p-cPLA2α, ELISA for PGE2).
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Cell Viability Assessment: In a parallel plate, perform a cell viability assay (e.g., MTT, trypan blue) at each time point to assess any potential cytotoxicity.
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Data Analysis: Plot the level of inhibition and cell viability as a function of time. The optimal incubation time will be the shortest duration that gives the maximal desired effect with minimal cytotoxicity.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
Once the optimal incubation time is determined, this protocol can be used to find the most effective concentration of this compound.
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Cell Seeding: Seed your cells as described in Protocol 1.
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Preparation of this compound: Prepare a series of dilutions of this compound in your cell culture medium, ranging from a low concentration (e.g., below the IC50) to a high concentration (e.g., several logs above the IC50). Include a vehicle control.
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Treatment and Incubation: Treat the cells with the different concentrations of this compound and incubate for the optimal time determined in Protocol 1.
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Endpoint Analysis: Perform your desired downstream analysis.
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Data Analysis: Plot the level of inhibition as a function of the inhibitor concentration to determine the EC50 (the concentration that gives half-maximal effect in your cellular assay).
Mandatory Visualizations
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Caption: Workflow for optimizing this compound incubation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of CAY10650
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the use of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 value of 12 nM.[1] Its primary mechanism of action involves the direct inhibition of cPLA2α, an enzyme that plays a crucial role in the inflammatory process by catalyzing the hydrolysis of arachidonic acid from membrane phospholipids. This inhibition leads to the suppression of downstream inflammatory mediators, including prostaglandins (e.g., PGE2) and leukotrienes, as well as the formation of lipid droplets.[1]
Q2: What is the recommended concentration of this compound for cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 12 nM has been shown to effectively inhibit the phosphorylation of cPLA2α in neutrophils within 30 minutes and to inhibit PGE2 release after 2 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: Is there any information available on the off-target effects or selectivity profile of this compound?
Currently, there is limited publicly available data detailing a comprehensive selectivity profile of this compound against other phospholipase isoforms or a broad panel of kinases. While it is widely used as a specific cPLA2α inhibitor, researchers should be aware of the potential for off-target effects, which is a common consideration for small molecule inhibitors. In some studies, this compound was chosen over other PLA2 inhibitors like MAFP, as the latter was observed to induce inflammation and edema in vivo, suggesting this compound may have a more favorable profile in certain contexts.[2]
Q4: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMF and DMSO at concentrations of 20 mg/ml. For aqueous solutions, it can be dissolved in a 1:10 solution of DMSO:PBS (pH 7.2) at a concentration of 0.1 mg/ml. For long-term storage, it is recommended to store the compound at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Potential Off-Target Effects: The observed phenotype may not be solely due to the inhibition of cPLA2α. | 1. Use a Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of cPLA2α to see if the phenotype is reversed. 2. Use a Structurally Unrelated Inhibitor: Compare the results obtained with this compound to those from another specific cPLA2α inhibitor with a different chemical scaffold. 3. Phenocopy with siRNA/shRNA: Use RNA interference to knockdown cPLA2α and see if it replicates the phenotype observed with this compound. |
| Observed cellular toxicity. | Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. On-Target Toxicity: Complete inhibition of cPLA2α may be detrimental to certain cell types. | 1. Titrate DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.5%). 2. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that achieves the desired inhibition without causing significant toxicity. |
| Incomplete inhibition of cPLA2α activity. | Insufficient Inhibitor Concentration: The concentration of this compound may be too low for the specific cell density or expression level of cPLA2α. Inhibitor Degradation: Improper storage may have led to the degradation of the compound. | 1. Increase Inhibitor Concentration: Perform a dose-response experiment to find the saturating concentration. 2. Ensure Proper Storage: Store this compound at -20°C and protect from light. Prepare fresh working solutions for each experiment. |
Quantitative Data
Table 1: On-Target Potency of this compound
| Target | IC50 | Reference |
| Cytosolic Phospholipase A2α (cPLA2α) | 12 nM | [1] |
Note: There is currently no publicly available quantitative data on the off-target effects of this compound.
Experimental Protocols
Protocol 1: Inhibition of cPLA2α Phosphorylation in Neutrophils
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Cell Preparation: Isolate human neutrophils and resuspend in a suitable buffer.
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Inhibitor Treatment: Pre-incubate the neutrophils with 12 nM this compound for 30 minutes.
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Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., a chemoattractant) to induce cPLA2α phosphorylation.
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Lysis and Western Blotting: Lyse the cells and perform Western blot analysis using an antibody specific for phosphorylated cPLA2α.
Protocol 2: Measurement of PGE2 Release
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Cell Seeding: Seed cells (e.g., macrophages) in a multi-well plate and allow them to adhere.
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Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
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Stimulation: Add a stimulus (e.g., LPS) to induce PGE2 production.
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Supernatant Collection: Collect the cell culture supernatant.
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PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the cPLA2α signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: CAY10650 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10650 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
Issue 1: Lack of Expected Therapeutic Efficacy
If this compound is not producing the desired biological effect in your animal model, consider the following potential causes and solutions.
| Potential Cause | Proposed Solution |
| Inadequate Dosing | The dose of this compound may be too low to achieve a therapeutic concentration at the target site. Review the literature for effective dose ranges in similar models. If data is unavailable, perform a dose-response study to determine the optimal dose. |
| Poor Bioavailability | The formulation and route of administration can significantly impact the bioavailability of this compound. Due to its low aqueous solubility, oral bioavailability may be limited. Consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection. Ensure the formulation is optimized for solubility and stability.[1][2] |
| Suboptimal Formulation | This compound is sparingly soluble in aqueous solutions.[1] An improper formulation can lead to precipitation of the compound upon administration, reducing its effective concentration. Prepare fresh formulations immediately before use and consider using solubility-enhancing excipients. Refer to the Experimental Protocols section for recommended formulations. |
| Compound Instability | Ensure proper storage of the this compound powder at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[2] Aqueous solutions are not recommended for storage for more than one day.[1] |
| Animal Model Selection | The chosen animal model may not be appropriate for evaluating the efficacy of a cPLA2α inhibitor. Confirm that the cPLA2α pathway is a key driver of the disease pathology in your model. |
| Timing of Administration | The therapeutic window for this compound administration may be narrow. Optimize the timing and frequency of dosing in relation to the disease induction or progression in your model. |
Issue 2: Observed Toxicity or Adverse Effects
If you observe unexpected toxicity or adverse effects in your experimental animals, consider these factors.
| Potential Cause | Proposed Solution |
| High Dose | The administered dose may be too high, leading to off-target effects or general toxicity. Reduce the dose and perform a toxicity study to determine the maximum tolerated dose (MTD). |
| Vehicle-Related Toxicity | The vehicle used to dissolve and administer this compound could be causing the observed toxicity. Always include a vehicle-only control group in your experiments to assess the effects of the formulation components. |
| Route of Administration | Certain administration routes may be associated with higher local or systemic toxicity. If you observe injection site reactions or other localized issues, consider a different route of administration. |
| Off-Target Effects | While this compound is a potent cPLA2α inhibitor, high concentrations could potentially inhibit other enzymes. If possible, measure the activity of related phospholipases to assess specificity in your model. |
Issue 3: High Variability in Experimental Results
High variability between animals can mask the true effect of the compound.
| Potential Cause | Proposed Solution |
| Inconsistent Formulation | Ensure the this compound formulation is homogenous and consistently prepared for each administration. Sonication may be required to aid dissolution.[2] |
| Inaccurate Dosing | Calibrate all equipment used for dosing and ensure accurate administration to each animal based on its body weight. |
| Animal Handling and Stress | Stress can significantly impact physiological responses and introduce variability. Handle all animals consistently and minimize environmental stressors. |
| Biological Variability | Use a sufficient number of animals per group to account for biological variability. Ensure that animals are age and sex-matched. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 of 12 nM.[1][2] cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.[1] By inhibiting cPLA2α, this compound reduces the production of these pro-inflammatory lipids.[3]
Q2: What is the solubility of this compound?
A2: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| 1:10 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL[1] |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Q3: What are the recommended formulations for in vivo use?
A3: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. Here are some examples:
| Formulation Components | Preparation Steps |
| For Topical Administration (e.g., dermatitis model) [1] | Dissolve in a suitable topical vehicle. A dose of 0.1 mg/ear has been used in a mouse model of contact dermatitis.[1] |
| For Topical Ocular Administration (e.g., keratitis model) | A dose of 50 μg in 5 μL was administered as a topical eye-drop in a hamster model. The specific vehicle was not detailed in the publication. |
| For Systemic Administration (Injectable) [2] | A clear solution of ≥ 2.5 mg/mL can be achieved with the following protocol: Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| For Oral Administration | While specific oral formulation data for this compound is limited, a common approach for poorly soluble compounds is to use a lipid-based formulation. One example is to dissolve the compound in DMSO and then mix with corn oil.[2] |
Q4: How can I confirm target engagement of this compound in my in vivo model?
A4: To confirm that this compound is inhibiting cPLA2α in your animal model, you can measure the levels of downstream biomarkers. This can be done by collecting tissue or plasma samples from treated and control animals and performing assays such as:
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Western Blot: Measure the levels of phosphorylated cPLA2α (p-cPLA2α) in tissue lysates. This compound has been shown to inhibit the expression of p-cPLA2α in vitro.[3][4]
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ELISA or Mass Spectrometry: Quantify the levels of prostaglandins (e.g., PGE2) or leukotrienes in tissue homogenates or plasma. Inhibition of cPLA2α is expected to reduce the levels of these inflammatory mediators.[3]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Model of Acute Irritant Contact Dermatitis
This protocol is based on a study demonstrating the anti-inflammatory effects of this compound.[1]
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Animal Model: Use a suitable mouse strain for contact dermatitis models (e.g., BALB/c).
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Induction of Dermatitis: Apply a topical irritant (e.g., phorbol 12-myristate 13-acetate) to the ears of the mice to induce inflammation.
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This compound Formulation: Prepare a solution of this compound in a suitable topical vehicle.
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Administration: Topically apply 0.1 mg of this compound per ear to the treated group.[1] Include a vehicle control group.
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Efficacy Assessment: At a predetermined time point after treatment, assess the anti-inflammatory effect by measuring ear thickness (edema) and quantifying inflammatory cell infiltration through histological analysis.
Protocol 2: In Vivo Efficacy Study in a Hamster Model of Acanthamoeba Keratitis
This protocol is adapted from a study evaluating this compound in an infectious keratitis model.[5]
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Animal Model: Use Chinese hamsters.
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Induction of Keratitis: Infect the corneas of the hamsters with Acanthamoeba castellanii using parasite-laden contact lenses.
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This compound Formulation: Prepare a sterile solution of this compound suitable for ocular administration.
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Administration: Administer 50 μg of this compound in a 5 μL volume as a topical eye-drop under the contact lens three times a day for 6 days, followed by topical application on days 7 to 14 post-infection.[5] Include a vehicle control group.
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Efficacy Assessment: Monitor the severity of keratitis clinically over the course of the experiment. At the end of the study, perform histopathological examination of the corneas to assess inflammation and tissue damage.
Visualizations
Caption: this compound inhibits the cPLA2α signaling pathway, reducing inflammation.
Caption: A general workflow for in vivo efficacy studies with this compound.
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAY10650 Activity and Serum Interference
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of serum on the activity of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), with a reported IC50 value of 12 nM in cell-free assays.[1][2] It functions by preventing the phosphorylation of cPLA2-α, which is a critical step for its activation.[2][3] Activated cPLA2-α is responsible for cleaving membrane phospholipids to release arachidonic acid, a precursor for prostaglandins like PGE2.[4] Therefore, this compound effectively suppresses the production of these pro-inflammatory mediators.[2]
Q2: We observed a significant decrease in this compound potency (a higher IC50 value) when conducting our cell-based assays in the presence of Fetal Bovine Serum (FBS). Why is this happening?
A2: This is a common phenomenon when working with small molecule inhibitors in serum-containing media. The primary reason is serum protein binding . Serum contains abundant proteins, most notably albumin and alpha-1-acid glycoprotein (AGP), which can non-specifically bind to small molecules like this compound.[5] This binding effectively sequesters the inhibitor, reducing the free concentration of this compound available to enter the cells and engage with its target, cPLA2α. Only the unbound fraction of the drug is typically considered active.
Q3: Besides protein binding, are there other ways serum can interfere with our assay?
A3: Yes, other components in serum can interfere with assay results:
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Bioactive Lipids: Serum contains lipids that could potentially compete with the substrate of cPLA2α or affect downstream signaling pathways, complicating the interpretation of results.
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Nutrient and Growth Factor Complexity: The rich and complex mixture of nutrients and growth factors in serum can alter cellular metabolism and signaling pathways, which may indirectly influence the cellular response to cPLA2α inhibition.[6]
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Assay Signal Interference: Some serum components can cause high background signals in certain assay formats. For example, Fetal Bovine Serum (FBS) and phenol red are known to have fluorescent properties that can interfere with fluorescence-based readouts.[7]
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound in a cell-based assay containing serum.
| Potential Cause | Troubleshooting Steps |
| Serum Protein Binding | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay with a lower FBS percentage (e.g., 2% or 5% instead of 10%). 2. Use Serum-Free Media: For short-term assays (e.g., < 24 hours), consider running the experiment in serum-free media after an initial cell attachment period in serum-containing media. 3. Quantify the Shift: Perform a parallel experiment to determine the IC50 of this compound in both serum-free and serum-containing conditions to quantify the impact of serum protein binding. |
| Assay Interference | 1. Run a "Serum-Only" Control: To check for background signal, include control wells that contain media with serum and your detection reagents, but no cells. 2. Switch Media: If using a fluorescence-based assay, consider switching to a medium without phenol red or using a specialized microscopy-optimized medium to reduce background fluorescence.[7] 3. Adjust Reader Settings: For plate-based assays, optimizing the reader's gain, focal height, and well-scanning settings can help improve the signal-to-noise ratio.[7] |
| Inconsistent Results | 1. Ensure Reagent Homogeneity: Thoroughly mix all reagents, especially after thawing. Avoid repeated freeze-thaw cycles. 2. Check Pipetting Technique: Inconsistent pipetting can lead to variability. Ensure pipettes are calibrated and tips are properly sealed.[8] 3. Avoid Plate Stacking: Do not stack plates during incubations, as this can cause uneven temperature distribution across the wells.[8] |
Data Presentation: Impact of Serum on this compound Potency
The following table provides an illustrative example of how the IC50 value of this compound might shift in the presence of varying concentrations of Fetal Bovine Serum (FBS).
Note: This is hypothetical data for illustrative purposes. Actual values must be determined experimentally.
| FBS Concentration | Apparent IC50 of this compound (nM) | Fold-Shift in IC50 (vs. 0% FBS) |
| 0% (Serum-Free) | 15 nM | 1.0 |
| 2.5% | 45 nM | 3.0 |
| 5% | 95 nM | 6.3 |
| 10% | 210 nM | 14.0 |
Experimental Protocols
Protocol: Determining the IC50 of this compound with and without Serum using an MTT Assay
This protocol provides a framework for quantifying the effect of serum on this compound activity by measuring cell viability.
Materials:
-
Adherent cells responsive to a stimulus that activates cPLA2α.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Serum-free medium (e.g., DMEM).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
-
Serum Starvation (for serum-free condition):
-
For the plate designated for serum-free analysis, gently aspirate the growth medium and wash once with sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 4-6 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in the appropriate medium (one set in serum-free medium, another in medium containing your desired FBS concentration).
-
The concentration range should bracket the expected IC50. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include a "vehicle control" (DMSO only) for both medium conditions.
-
-
Cell Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
MTT Assay for Cell Viability:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Gently aspirate the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 10 minutes at low speed.[9]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of blank (medium only) wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for both the serum-free and serum-containing conditions.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the phosphorylation and activation of cPLA2α.
Caption: Workflow for determining the IC50 of this compound with and without serum.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytosolic phospholipase A2-α participates in lipid body formation and PGE2 release in human neutrophils stimulated with an l-amino acid oxidase from Calloselasma rhodostoma venom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
CAY10650 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving CAY10650.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1][2][3][4] Its primary mechanism of action is to block the hydrolysis of arachidonic acid from membrane phospholipids, which is a critical step in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1][4]
Q2: What are the recommended storage conditions for this compound?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it is stable for at least four years.[1][4] Stock solutions in organic solvents can be stored at -80°C for up to two years or at -20°C for up to one year.[2][3][5] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]
Q3: How should I dissolve this compound?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations up to approximately 20 mg/mL.[1][4] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] The solubility in a 1:10 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL.[1][4] To aid dissolution, particularly if precipitation occurs, gentle heating and/or sonication can be used.[2]
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The stability of the compound can be affected by the pH of the solution.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency in experiments. | Degradation of this compound. | - Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than a day.[1]- Ensure proper storage of the solid compound (-20°C) and stock solutions (-80°C).- Aliquot stock solutions to minimize freeze-thaw cycles.[2][3]- Protect solutions from light, although specific light sensitivity data is not available, it is a general good practice for complex organic molecules. |
| Improper dissolution. | - Use fresh, high-quality DMSO for preparing stock solutions. Hygroscopic DMSO can significantly impact solubility.[2]- For aqueous experiments, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1]- If precipitation is observed, use sonication or gentle warming to aid dissolution.[2] | |
| Precipitation of the compound during the experiment. | Low solubility in the experimental buffer. | - Increase the percentage of DMSO in the final solution, if experimentally permissible.- Refer to the solubility data to ensure the final concentration is within the solubility limits for the chosen solvent system.[1][2][3][4] |
| Change in pH of the medium. | - Check the pH of your experimental medium. Although specific pH-dependent stability data for this compound is limited, pH can influence the stability of many small molecules.[6] | |
| Variability between experimental replicates. | Inconsistent preparation of this compound solutions. | - Ensure accurate and consistent pipetting when preparing dilutions.- Use a vortex or sonication to ensure complete dissolution and a homogenous solution before use. |
| Degradation during the experiment. | - Minimize the time the compound spends in aqueous solutions before being added to the experimental system. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [1][4] |
| Dimethylformamide (DMF) | 20 mg/mL | [4] |
| 1:10 DMSO:PBS (pH 7.2) | 0.1 mg/mL | [1][4] |
| Ethanol | 24 mg/mL | [3] |
| Water | Insoluble | [3] |
Table 2: Storage and Stability of this compound
| Format | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][4] |
| In Solvent | -80°C | 2 years | [2][5] |
| In Solvent | -20°C | 1 year | [2][3][5] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Inhibition of cPLA2α
This protocol is a general guideline based on the mechanism of action of this compound.
-
Cell Culture: Culture cells of interest (e.g., neutrophils) to the desired confluency.[7]
-
Pre-treatment: Prepare working solutions of this compound by diluting the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Incubation: Pre-incubate the cells with different concentrations of this compound for a specific period (e.g., 30 minutes) before stimulating with an agonist.[2]
-
Stimulation: Add the stimulus (e.g., LPS, venom) to induce cPLA2α activation and subsequent downstream signaling.
-
Analysis: After the desired incubation time, collect the cell lysates or supernatant for analysis. The activity of cPLA2α can be indirectly measured by quantifying the levels of phosphorylated cPLA2α (p-cPLA2α) via Western blot or by measuring the release of downstream products like PGE2 using an ELISA kit.[2][7]
Visualizations
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
interpreting variable results from CAY10650 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results from studies involving CAY10650.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1][2] cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. This action is the initial step in the synthesis of prostaglandins and leukotrienes, which are crucial mediators of inflammation.[3]
Q2: What are the expected cellular effects of this compound treatment?
By inhibiting cPLA2α, this compound is expected to lead to a reduction in the production of downstream inflammatory mediators. Observed cellular effects include the suppression of lipid droplet formation and the inhibition of prostaglandin E2 (PGE2) secretion.[1][4] In some cell types, inhibition of cPLA2α by this compound and other inhibitors has been shown to induce apoptosis.[5][6]
Q3: What are some potential reasons for inconsistent experimental results with this compound?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Solubility and Stability: this compound has specific solubility requirements. Improper dissolution or storage can lead to a lower effective concentration.[1][2]
-
Cell Line Specific Effects: The cellular response to cPLA2α inhibition can be context-dependent and vary between different cell lines.
-
Off-Target Effects: While potent against cPLA2α, high concentrations of the inhibitor may lead to off-target effects.
-
Experimental Conditions: Variations in cell density, passage number, and serum concentration in the culture media can all influence cellular response.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent such as DMSO.[2] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the compound remains in solution and does not precipitate. Sonication may aid in dissolution.[1]
Troubleshooting Guide
Encountering variability in your experiments with this compound? This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Recommended Solution |
| No observable effect or lower than expected potency | Compound Precipitation: this compound may have precipitated out of solution, especially in aqueous media. | Visually inspect the working solution for any precipitate. If observed, try preparing a fresh dilution from the stock. Sonication may help to redissolve the compound.[1] Consider using a different solvent system if compatible with your experimental setup. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations and ensure pipettes are calibrated. | |
| Compound Degradation: Improper storage of stock or working solutions. | Prepare fresh working solutions for each experiment. Ensure stock solutions are stored correctly at low temperatures. | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to cPLA2α inhibition under the tested conditions. | Test a range of this compound concentrations and incubation times. Consider using a positive control cell line known to be sensitive to cPLA2α inhibition. | |
| High variability between replicate experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Inconsistent Compound Dosing: Inaccurate or inconsistent addition of this compound to experimental wells. | Use calibrated pipettes and ensure thorough mixing after adding the compound to the media. | |
| Edge Effects in Plate-Based Assays: Evaporation or temperature gradients across the plate can affect cell growth and compound activity. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to minimize evaporation. | |
| Unexpected or off-target effects | Concentration Too High: Using a concentration of this compound that is significantly higher than its IC50 can lead to non-specific effects. | Perform a dose-response experiment to determine the optimal concentration that inhibits cPLA2α without causing significant off-target effects. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a level that is non-toxic to the cells. |
Experimental Protocols
Here are detailed methodologies for key experiments frequently performed with this compound.
Western Blot for Phospho-cPLA2α
This protocol is for detecting the inhibition of cPLA2α phosphorylation in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., neutrophils)[1]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cPLA2α (Ser505) and anti-total cPLA2α
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., starting from 12 nM) for the desired time (e.g., 30 minutes).[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT/CCK-8)
This protocol measures changes in cell viability upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Reagent Incubation: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. For CCK-8 assays, this step is not necessary. Measure the absorbance at the appropriate wavelength using a microplate reader.[7][8]
PGE2 Secretion Assay (ELISA)
This protocol quantifies the amount of PGE2 released from cells following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture supernatant
-
PGE2 ELISA kit
Procedure:
-
Cell Treatment and Supernatant Collection: Treat cells with this compound for a specified time (e.g., 2 hours).[1] After incubation, collect the cell culture supernatant.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol.[3][9] This typically involves adding the supernatant and standards to a plate pre-coated with a PGE2 antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.
-
Data Analysis: Measure the absorbance and calculate the concentration of PGE2 in the samples based on the standard curve.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. elkbiotech.com [elkbiotech.com]
Validation & Comparative
CAY10650 vs. AACOCF3: A Comparative Guide to cPLA2α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common inhibitors of cytosolic phospholipase A2α (cPLA2α), CAY10650 and AACOCF3. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, based on potency, selectivity, and established methodologies.
Data Presentation: Inhibitor Comparison
The following table summarizes the key quantitative data for this compound and AACOCF3, highlighting their differential efficacy in inhibiting cPLA2α.
| Feature | This compound | AACOCF3 |
| Target | Cytosolic Phospholipase A2α (cPLA2α) | Cytosolic Phospholipase A2α (cPLA2α), Calcium-independent PLA2 (iPLA2) |
| IC50 for cPLA2α | 12 nM[1][2] | ~1.5 - 10 µM |
| Mechanism of Action | Potent, selective inhibitor | Slow-binding, irreversible inhibitor |
| Selectivity | Highly selective for cPLA2α | Also inhibits iPLA2 (IC50 ~6.0 µM) |
| Commonly Used Concentration | 12 nM (in vitro)[1] | 1-20 µM (in vitro) |
Experimental Protocols
A variety of assays can be employed to measure the inhibitory activity of compounds against cPLA2α. Below are detailed protocols for a common biochemical assay.
Biochemical Assay for cPLA2α Inhibition using a Chromogenic Substrate
This protocol is adapted from commercially available cPLA2α assay kits and provides a straightforward method for determining inhibitor potency.
Materials:
-
cPLA2α enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (Ellman's reagent)
-
EGTA
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Reconstitute the lyophilized cPLA2α enzyme in Assay Buffer to the desired stock concentration.
-
Prepare the substrate solution by dissolving Arachidonoyl Thio-PC in the Assay Buffer.
-
Prepare the DTNB/EGTA solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank wells: 10 µL of Assay Buffer and 5 µL of DMSO.
-
Control wells (no inhibitor): 10 µL of cPLA2α enzyme solution and 5 µL of DMSO.
-
Inhibitor wells: 10 µL of cPLA2α enzyme solution and 5 µL of the desired concentration of inhibitor (e.g., this compound or AACOCF3).
-
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 200 µL of the substrate solution to all wells.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the DTNB/EGTA solution to each well. This solution also initiates the colorimetric reaction.
-
Read the absorbance at 414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
cPLA2α Signaling Pathway and Inhibition
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the points at which this compound and AACOCF3 exert their inhibitory effects.
Caption: cPLA2α signaling cascade and points of inhibition.
References
A Head-to-Head Comparison of CAY10650 and Pyrrophenone for cPLA2α Inhibition
In the landscape of selective inhibitors for cytosolic phospholipase A2α (cPLA2α), both CAY10650 and pyrrophenone have emerged as potent research tools. Their utility in dissecting the role of cPLA2α in inflammatory and other signaling pathways is well-documented. This guide provides a detailed comparison of their selectivity, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
Both this compound and pyrrophenone are highly potent inhibitors of cPLA2α, with IC50 values in the low nanomolar range. Pyrrophenone has been more extensively characterized in terms of selectivity against other phospholipases and has a known off-target effect on calcium mobilization at higher concentrations. This compound is a highly potent inhibitor, though comprehensive public data on its broader selectivity profile is less available. The choice between these two inhibitors may depend on the specific experimental context, including the potential for off-target effects and the need for a well-documented selectivity profile.
Data Presentation
| Parameter | This compound | Pyrrophenone |
| Target | Cytosolic Phospholipase A2α (cPLA2α) | Cytosolic Phospholipase A2α (cPLA2α) |
| IC50 for cPLA2α | 12 nM[1][2] | 1-20 nM[3][4], 4.2 nM[5] |
| Selectivity | Potent inhibitor of cPLA2α.[1][2] Limited public data on selectivity against a broad panel of other enzymes. | More potent and specific than MAFP and AACOCF3.[3][4] Does not inhibit Group VI PLA2s or downstream enzymes like cyclooxygenase and lipoxygenase.[6] Over two orders of magnitude less potent against 14 kDa secretory PLA2s (types IB and IIA).[6] Does not inhibit phospholipase D (PLD) activity in fMLP-activated PMN at concentrations up to 10 µM.[4] |
| Known Off-Target Effects | Not extensively documented in publicly available literature. | Inhibits calcium release from the endoplasmic reticulum with an IC50 of ~0.5–1 µM.[7] This is an important consideration for experiments sensitive to calcium signaling. |
| Mechanism of Inhibition | Inhibits the expression of phosphorylated cPLA2-α.[1] | Reversible inhibitor that occupies the catalytic site of cPLA2α.[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and pyrrophenone.
In Vitro cPLA2α Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of isolated cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
Substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine
-
Assay buffer: 100 mM Hepes (pH 7.5), 80 µM CaCl₂, 0.8 mg/ml bovine serum albumin
-
Inhibitors: this compound or pyrrophenone dissolved in DMSO
-
Scintillation cocktail
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a reaction tube, add the assay buffer.
-
Add the desired concentration of the inhibitor or DMSO (vehicle control) to the reaction tube.
-
Add the recombinant cPLA2α enzyme to the tube and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of Dole's reagent and heptane).
-
Extract the released radiolabeled arachidonic acid by vortexing and centrifugation.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Inhibition of Arachidonic Acid Release
This assay assesses the ability of the inhibitors to block the release of arachidonic acid from the cell membrane in a cellular context.
Materials:
-
Cell line (e.g., human neutrophils, THP-1 monocytic cells)
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Stimulating agent (e.g., calcium ionophore A23187, fMLP)
-
Inhibitors: this compound or pyrrophenone dissolved in DMSO
-
Scintillation cocktail
Procedure:
-
Seed the cells in a culture plate and allow them to adhere.
-
Label the cells by incubating them with [³H]-arachidonic acid in the culture medium overnight. This incorporates the radiolabel into the cell membranes.
-
Wash the cells with fresh medium to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specific period (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., A23187) to induce cPLA2α activation and arachidonic acid release.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
Collect the cell supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.
Measurement of Prostaglandin E2 (PGE2) Production
This assay measures the downstream consequence of cPLA2α inhibition by quantifying the production of a key pro-inflammatory mediator.
Materials:
-
Cell line (e.g., human renal mesangial cells, neutrophils)
-
Cell culture medium
-
Stimulating agent (e.g., Interleukin-1β, LPS)
-
Inhibitors: this compound or pyrrophenone dissolved in DMSO
-
PGE2 ELISA kit
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of the inhibitor or DMSO (vehicle control) for a specified duration.
-
Stimulate the cells with the appropriate agonist to induce PGE2 production.
-
Incubate the cells for an extended period (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of PGE2 production.
Conclusion
Both this compound and pyrrophenone are valuable for investigating the function of cPLA2α. Pyrrophenone's selectivity has been more thoroughly documented, with known diminished activity against secretory PLA2s and a lack of inhibition of PLD. However, its off-target effect on calcium signaling at higher concentrations necessitates careful dose-response studies and consideration of the experimental system. This compound demonstrates high potency for cPLA2α, but researchers should be mindful of the limited public information on its broader selectivity profile. The selection of either inhibitor should be guided by the specific requirements of the research question and a thorough understanding of their respective pharmacological profiles.
References
- 1. Off-target effect of the cPLA2α inhibitor pyrrophenone: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative cPLA2α Inhibitors for Researchers
For Immediate Release
A Comprehensive Analysis of Alternative Inhibitors Targeting Cytosolic Phospholipase A2α (cPLA2α) in Drug Discovery and Development
This guide provides a detailed comparison of alternative inhibitors to CAY10650 for the enzyme cytosolic phospholipase A2α (cPLA2α), a critical mediator in the inflammatory cascade. Intended for researchers, scientists, and professionals in drug development, this document offers a thorough examination of inhibitor potency, supported by experimental data and detailed methodologies.
Introduction to cPLA2α and Its Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[1] Consequently, inhibiting cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases. This compound is a well-characterized, potent inhibitor of cPLA2α with a reported IC50 of 12 nM.[2] This guide explores several alternative inhibitors, presenting their reported potencies and the experimental context in which these values were determined.
Comparative Analysis of cPLA2α Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of various cPLA2α inhibitors. It is important to note that the IC50 values are highly dependent on the specific assay conditions, including the enzyme source, substrate concentration, and detection method. Therefore, direct comparison of absolute values across different studies should be approached with caution.
| Inhibitor | Chemical Class | IC50 Value | Assay Conditions | Source |
| This compound | Indole derivative | 12 nM | Human recombinant cPLA2α enzymatic assay. | [2] |
| ASB14780 | Indolepropanoic acid | 20 nM | Human whole-blood assay (inhibition of A23187-induced LTB4 production). | [3] |
| GK420 (AVX420) | Thiazolyl ketone | 90 nM | Inhibition of IL-1β-stimulated arachidonic acid release from synoviocytes. | [4] |
| 317 nM | Inhibition of A23187-stimulated LTB4 release in human PBMCs. | [4] | ||
| 1.1 µM | Inhibition of A23187-stimulated PGE2 release in human PBMCs. | [4] | ||
| AACOCF3 | Trifluoromethyl ketone | ~1.5 - 10 µM | Inhibition of cPLA2α in various cell-based and enzymatic assays. | [1][5][6] |
| 8 µM | Inhibition of arachidonic acid release from U937 cells. | [5][7] | ||
| 2 µM | Inhibition of arachidonic acid release from platelets. | [5][7] |
Signaling Pathway of cPLA2α-Mediated Inflammation
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids.
Caption: cPLA2α Signaling Pathway in Inflammation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are protocols for key experiments used to characterize cPLA2α inhibitors.
cPLA2α Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α.
Materials:
-
Human recombinant cPLA2α
-
Assay Buffer: (e.g., 80 mM Hepes, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, 1 mg/ml BSA)
-
Substrate: Arachidonoyl Thio-PC
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test inhibitors and control (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add human recombinant cPLA2α to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the color by adding DTNB to each well. The hydrolysis of the thioester bond in the substrate by cPLA2α releases a free thiol, which reacts with DTNB to produce a yellow product.
-
Read the absorbance at 405-420 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Arachidonic Acid (AA) Release Assay
This cell-based assay measures the functional inhibition of cPLA2α by quantifying the release of arachidonic acid from cells.
Materials:
-
Cell line expressing cPLA2α (e.g., U937, platelets, or synoviocytes)
-
Cell culture medium
-
[³H]-Arachidonic Acid
-
Stimulating agent (e.g., calcium ionophore A23187, IL-1β)
-
Test inhibitors and control
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membranes.
-
Wash the cells with fresh medium to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of the test inhibitors or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., A23187) to induce cPLA2α activation and AA release.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter to quantify the amount of released [³H]-Arachidonic Acid.
-
Calculate the percent inhibition of AA release for each inhibitor concentration and determine the IC50 value.
Prostaglandin E2 (PGE2) Release Assay
This assay measures the downstream effects of cPLA2α inhibition by quantifying the production of PGE2, a major pro-inflammatory prostaglandin.
Materials:
-
Cell line capable of producing PGE2 (e.g., macrophages, PBMCs)
-
Cell culture medium
-
Stimulating agent (e.g., LPS, A23187)
-
Test inhibitors and control
-
PGE2 ELISA kit
Procedure:
-
Plate cells in a multi-well plate and culture them to the desired confluency.
-
Pre-treat the cells with different concentrations of the test inhibitors or vehicle for a defined period.
-
Stimulate the cells with an agonist to induce the inflammatory cascade and PGE2 production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Determine the percent inhibition of PGE2 production for each inhibitor concentration and calculate the IC50 value.
Experimental Workflow for cPLA2α Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel cPLA2α inhibitors.
Caption: Workflow for cPLA2α Inhibitor Discovery.
Conclusion
This guide provides a comparative overview of several alternative inhibitors to this compound for targeting cPLA2α. While direct comparisons are challenging due to variations in experimental conditions, the data presented highlights a range of compounds with potent inhibitory activity. The detailed experimental protocols and workflow diagrams offer a valuable resource for researchers aiming to identify and characterize novel cPLA2α inhibitors for therapeutic development. Further head-to-head studies under standardized assay conditions are warranted to definitively rank the potency and selectivity of these promising compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating CAY10650 Target Engagement in Cells
This guide provides a comprehensive overview of methods to validate the cellular target engagement of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). For researchers in drug discovery and chemical biology, confirming that a molecule interacts with its intended target within a complex cellular environment is a critical step. This document compares direct and indirect methods, offers detailed experimental protocols, and presents comparative data for this compound and alternative inhibitors.
Understanding this compound and its Target: The cPLA2α Signaling Pathway
This compound is a highly potent inhibitor of cPLA2α, with a reported IC50 value of 12 nM.[1][2][3] The enzyme cPLA2α plays a crucial role in inflammatory processes by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, potent inflammatory mediators.[3] Validating that this compound engages cPLA2α in cells is essential to confidently attribute its downstream biological effects to the inhibition of this specific target.
Method 1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target protein in a cellular environment.[4][5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is then quantified.
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes a typical CETSA experiment to detect the thermal stabilization of endogenous cPLA2α by this compound, followed by Western blot analysis.
-
Cell Treatment:
-
Culture cells (e.g., neutrophils, U937) to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.[6] Include a non-heated control (25°C).
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Alternatively, use a lysis buffer (e.g., RIPA buffer) with sonication.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for cPLA2α. Use a loading control like GAPDH or β-actin.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for cPLA2α at each temperature for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble cPLA2α relative to the non-heated control against the temperature. A rightward shift in the melting curve for this compound-treated cells indicates target engagement.
-
Method 2: Indirect Validation of Target Engagement
Indirect methods do not measure the direct binding of this compound to cPLA2α but instead quantify the functional consequences of its inhibition. These assays are crucial for understanding the compound's biological activity and mechanism of action.
A. Western Blot for Phosphorylated cPLA2α (p-cPLA2α)
Activation of cPLA2α often involves its phosphorylation by MAP kinases. Assessing the phosphorylation status of cPLA2α can serve as a proximal biomarker of its activation state, which may be altered by inhibitor binding.
Experimental Protocol:
-
Cell Stimulation and Treatment:
-
Plate cells and serum-starve if necessary to reduce basal signaling.
-
Pre-incubate cells with this compound (e.g., 12 nM) or vehicle (DMSO) for 30-60 minutes.[1]
-
Stimulate the cells with an appropriate agonist (e.g., LPS, growth factors) to induce cPLA2α phosphorylation for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[8]
-
-
Western Blot Analysis:
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and immunoblotting as described in the CETSA protocol.
-
Probe membranes with a primary antibody specific for phosphorylated cPLA2α (e.g., anti-phospho-cPLA2α Ser505).
-
Strip and re-probe the membrane with an antibody for total cPLA2α to confirm that changes are due to phosphorylation status and not total protein levels.
-
B. Prostaglandin E2 (PGE2) Release Assay
This assay measures a key downstream product of the cPLA2α-COX pathway. A reduction in PGE2 secretion upon treatment with this compound provides strong evidence of functional target inhibition.[1]
Experimental Protocol:
-
Cell Stimulation and Treatment:
-
Plate cells in a multi-well format.
-
Pre-treat cells with various concentrations of this compound or an alternative inhibitor for 1-2 hours.
-
Stimulate cells with an agonist (e.g., LPS, calcium ionophore) to induce AA release and PGE2 production for an extended period (e.g., 2-24 hours).[1]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
-
PGE2 Quantification:
-
Measure the PGE2 concentration in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[3][9] These kits are typically competitive immunoassays.
-
Alternatively, for higher sensitivity and specificity, PGE2 can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the kit.
-
Calculate the PGE2 concentration for each sample.
-
Plot the PGE2 concentration against the inhibitor concentration to determine the IC50 value for the inhibition of PGE2 release.
-
Comparison of Validation Methods and Alternative Inhibitors
Choosing the right assay depends on the specific research question. Direct engagement assays like CETSA confirm physical binding, while indirect assays confirm the desired functional outcome. A robust validation strategy employs both types of methods.
| Method | Type | Information Provided | Pros | Cons |
| CETSA | Direct | Confirms physical binding of this compound to cPLA2α in cells. | Label-free; works in intact cells; provides evidence of direct interaction. | Can be low-throughput; requires a specific antibody for Western blot detection.[5] |
| p-cPLA2α Western Blot | Indirect (Proximal) | Measures inhibition of an upstream activation event. | Provides mechanistic insight into the inhibitor's effect on signaling. | Phosphorylation can be complex and may not always correlate directly with activity. |
| PGE2 Release Assay | Indirect (Downstream) | Measures inhibition of the ultimate biological pathway output. | High-throughput (ELISA); directly measures functional efficacy. | An effect could be due to off-target inhibition of other enzymes in the pathway (e.g., COX). |
Comparison with Alternative cPLA2α Inhibitors
Several other compounds inhibit cPLA2α and can be used as controls or comparative agents. Their reported potencies can vary based on the assay system used.
| Compound | Reported IC50 / Potency | Assay Type | Reference |
| This compound | 12 nM | Biochemical | [1][2][3] |
| AACOCF3 | ~15 µM | Biochemical | [10] |
| AVX002 | 7 µM (avg.) | Cell Viability | [1] |
| AVX235 (GK470) | 11.9 µM (avg.) | Cell Viability | [1] |
| GK420 (AVX420) | 90 nM | AA Release (Cell-based) | [11] |
| Pyrrophenone | Potent inhibitor | Not specified | [12] |
Note: IC50 values are highly dependent on the specific assay conditions, cell type, and substrate concentrations. Direct comparison between different studies should be made with caution.
References
- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. arborassays.com [arborassays.com]
- 10. The inhibitor of phospholipase-A2, AACOCF3, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CAY10650: A Potent Inhibitor of cPLA2α with Undisclosed Specificity Against Other Phospholipases
For researchers, scientists, and drug development professionals, CAY10650 has emerged as a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. With a reported half-maximal inhibitory concentration (IC50) of 12 nM, this compound is a valuable tool for investigating the role of cPLA2α in various physiological and pathological processes.[1][2][3] However, a comprehensive, publicly available dataset quantifying its specificity against other phospholipase families, such as secretory PLA2 (sPLA2), calcium-independent PLA2 (iPLA2), phospholipase C (PLC), and phospholipase D (PLD), remains elusive.
This guide provides a comparative overview of this compound's known activity and contextualizes its potential selectivity by comparing it with other phospholipase inhibitors for which specificity data is available.
This compound: Potency Against cPLA2α
This compound is an indole-based compound that demonstrates robust inhibition of cPLA2α. This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. The potent inhibition of cPLA2α by this compound has been demonstrated in various in vitro and in vivo models of inflammation.[2][3][4]
Comparative Analysis of Phospholipase Inhibitor Specificity
To provide a framework for understanding the importance of inhibitor specificity, the following table summarizes the inhibitory activity of other well-characterized phospholipase inhibitors against different phospholipase families. It is important to note that this data is not a direct comparison with this compound but serves as a reference for typical selectivity profiles.
| Inhibitor | Primary Target | IC50 (Primary Target) | Activity against other Phospholipases |
| This compound | cPLA2α | 12 nM | Data not publicly available |
| MAFP | cPLA2α & iPLA2 | ~2.5 µM (cPLA2α) | Potent inhibitor of iPLA2 |
| ATK (AACOCF3) | cPLA2α | ~15 µM | Also inhibits iPLA2 and sPLA2 at higher concentrations |
| Varespladib | sPLA2 | Group-dependent (nM range) | Selective for sPLA2 over cPLA2 and iPLA2 |
| U73122 | PLC | ~1-5 µM | Primarily known as a PLC inhibitor |
| Bromoenol lactone (BEL) | iPLA2 | ~5-10 µM | Selective for iPLA2 over cPLA2 and sPLA2 |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathway of cPLA2α in Inflammation
The following diagram illustrates the central role of cPLA2α in the inflammatory signaling cascade, which is the primary target pathway of this compound.
Caption: Simplified signaling pathway of cPLA2α activation and inhibition by this compound.
Experimental Protocols
General Protocol for Assessing Phospholipase A2 Inhibitor Specificity
This protocol describes a general method for determining the selectivity of an inhibitor against different PLA2 isoforms.
1. Enzyme and Substrate Preparation:
-
Obtain purified, recombinant human cPLA2α, sPLA2 (e.g., Group IIA or V), and iPLA2 (e.g., Group VIA).
-
Prepare a fluorescently labeled phospholipid substrate (e.g., NBD-PC). The substrate is incorporated into liposomes.
2. Assay Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in a suitable buffer.
-
In a microplate, add the assay buffer, the respective PLA2 enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the liposomal substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
The enzymatic reaction will release the fluorescently labeled fatty acid, leading to an increase in fluorescence intensity.
3. Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Plot the enzyme activity (fluorescence) against the inhibitor concentration.
-
Calculate the IC50 value for each PLA2 isoform using a suitable curve-fitting software.
-
The selectivity of the inhibitor is determined by comparing the IC50 values for the different PLA2 isoforms. A significantly lower IC50 for the target enzyme compared to other isoforms indicates high selectivity.
The following diagram illustrates the general workflow for assessing inhibitor specificity.
References
Cross-Validation of CAY10650 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of cytosolic phospholipase A2α (cPLA2α): the small molecule inhibitor CAY10650 and small interfering RNA (siRNA). Both techniques are pivotal for validating the role of cPLA2α in cellular signaling pathways, particularly in the context of inflammation and disease. This document offers a side-by-side look at their effects, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and siRNA Technology
This compound is a potent and selective inhibitor of cPLA2α, an enzyme crucial for the release of arachidonic acid from membrane phospholipids.[1][2] By blocking the phosphorylation and activation of cPLA2α, this compound effectively curtails the production of downstream pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][3] Its rapid and reversible action makes it a valuable tool for probing the acute roles of cPLA2α in cellular processes.
Small interfering RNA (siRNA) offers a genetic approach to understanding protein function. By introducing siRNA molecules that are complementary to the mRNA of the target protein (in this case, cPLA2α, encoded by the PLA2G4A gene), the cell's own RNA interference (RNAi) machinery is harnessed to degrade the target mRNA. This leads to a specific and potent knockdown of protein expression, allowing for the study of the long-term consequences of protein loss. Cross-validation with siRNA is a gold standard for confirming that the effects of a small molecule inhibitor are indeed due to its intended target.
Comparative Data: this compound vs. cPLA2α siRNA
The following table summarizes the effects of this compound and cPLA2α siRNA on key downstream readouts. It is important to note that the data presented is compiled from different studies and experimental systems, highlighting the general concordance of the two methods in targeting the cPLA2α pathway.
| Parameter | This compound | cPLA2α siRNA | Reference Cell/System |
| Target | cPLA2α (enzymatic activity) | PLA2G4A mRNA (protein expression) | N/A |
| Mechanism | Inhibition of phosphorylation and activation | mRNA degradation | N/A |
| Effective Concentration/Dose | 12 nM (in vitro) | Varies (typically nM range) | Human Neutrophils / Mouse Brain |
| Effect on cPLA2α Phosphorylation | Inhibition | N/A (protein is depleted) | Human Neutrophils |
| Effect on Prostaglandin E2 (PGE2) Production | Significant decrease | Significant decrease | Human Neutrophils / Mouse Serum |
Experimental Protocols
Inhibition of cPLA2α using this compound in Human Neutrophils
This protocol is adapted from a study investigating the role of cPLA2α in human neutrophils.[3]
a. Cell Culture:
-
Isolate human neutrophils from healthy donors using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend neutrophils in RPMI 1640 medium.
b. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat neutrophils (1 x 107 cells) with 12 nM this compound for 30 minutes at 37°C and 5% CO2.
-
As a negative control, treat cells with an equivalent volume of DMSO.
c. Stimulation and Analysis:
-
Stimulate the cells with an appropriate agonist (e.g., 50 µg/mL Cr-LAAO or 1 µg/mL LPS) for 1 hour.
-
To assess cPLA2α phosphorylation, lyse the cells and perform Western blot analysis using antibodies against total cPLA2α and phosphorylated cPLA2α (p-cPLA2α).
-
To measure PGE2 release, collect the cell supernatant and perform an ELISA assay according to the manufacturer's instructions.
Knockdown of cPLA2α using siRNA in Murine Macrophages (RAW 264.7)
This protocol provides a general guideline for siRNA transfection using Lipofectamine™ RNAiMAX.
a. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
One day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
b. siRNA Transfection:
-
For each well, dilute 6 pmol of Pla2g4a siRNA or a non-targeting control siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
c. Validation of Knockdown and Functional Assay:
-
After incubation, lyse the cells and perform Western blot analysis with an antibody against cPLA2α to confirm protein knockdown.
-
To assess the functional consequence of knockdown, stimulate the cells and measure PGE2 production in the supernatant using an ELISA kit.
Visualizing the Pathways and Workflows
Signaling Pathway of cPLA2α Inhibition
The following diagram illustrates the signaling cascade initiated by an inflammatory stimulus, leading to the production of prostaglandins, and how both this compound and siRNA intervene in this pathway.
Experimental Workflow for Cross-Validation
This diagram outlines the parallel experimental workflows for comparing the effects of this compound and cPLA2α siRNA.
Conclusion
Both this compound and cPLA2α siRNA are powerful and specific tools for investigating the function of cPLA2α. This compound offers the advantage of acute, reversible inhibition, which is ideal for studying dynamic cellular processes. In contrast, siRNA-mediated knockdown provides insight into the consequences of long-term protein depletion. The convergence of results from both methodologies, particularly a similar impact on downstream markers like PGE2 production, provides strong evidence for the specific role of cPLA2α in the biological context under investigation. This guide serves as a foundational resource for researchers aiming to employ these techniques for robust and well-validated scientific inquiry.
References
CAY10650: A Comparative Analysis of a Potent cPLA2α Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CAY10650 with other notable inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This document summarizes key performance data, experimental methodologies, and visualizes the relevant biological pathways.
Introduction to cPLA2α and Its Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Consequently, inhibiting cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases. This compound has emerged as a highly potent and selective inhibitor of this enzyme. This guide provides an objective comparison of this compound with other well-known cPLA2α inhibitors, including AACOCF3, AVX235 (GK470), AVX420 (GK420), Pyrrophenone, and Efipladib.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of a compound is a crucial metric for its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and its competitors against cPLA2α. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 Value | Assay Conditions | Reference |
| This compound | cPLA2α | 12 nM | Recombinant human cPLA2α, mixed micelle assay | [1] |
| AACOCF3 | cPLA2α | ~2-10 µM | Varies (e.g., U937 cells, platelets) | [2] |
| AVX235 (GK470) | cPLA2α | < 20 µM (average in cell lines) | Cancer cell line viability screen | [3] |
| AVX420 (GK420) | cPLA2α | 0.09 µM (cellular assay) | IL-1β stimulated synoviocytes | [3] |
| Pyrrophenone | cPLA2α | 4.2 nM | Isolated human cPLA2α | [4] |
| Efipladib | cPLA2α | 0.04 µM (40 nM) | Isolated enzyme assay | [5] |
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. The following table compares the selectivity of the inhibitors against other phospholipase A2 isoforms where data is available.
| Inhibitor | cPLA2α Inhibition | iPLA2 Inhibition | sPLA2 Inhibition | Reference |
| This compound | Potent | Data not available | Data not available | |
| AACOCF3 | Yes | Yes | No | [6] |
| AVX235 (GK470) | Yes | Minimal | Minimal | [3] |
| AVX420 (GK420) | Yes | Minimal | Minimal | [3] |
| Pyrrophenone | Potent | Much less potent | Much less potent | [6] |
| Efipladib | Potent and Selective | Data not available | Data not available | [5] |
In Vivo Efficacy
The ultimate test of an inhibitor's therapeutic potential is its efficacy in a living organism. The following table summarizes the findings from in vivo studies for this compound and its alternatives.
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Reference |
| This compound | Acanthamoeba keratitis (Chinese hamster) | 50 μg/5μl topical eye-drop | Significantly protected against Acanthamoeba infection. | [7] |
| AACOCF3 | Phorbol acetate-induced ear edema (mouse) | Oral administration | Inhibited chronic inflammatory responses. | [8] |
| Experimental autoimmune encephalomyelitis (mouse) | Not specified | Reduced clinical symptoms and attenuated oligodendrocyte loss. | [9] | |
| AVX235 (GK470) | Basal-like breast cancer xenograft (mouse) | 30 mg/kg intraperitoneal injection | Inhibited tumor growth. | [10] |
| Efipladib | Collagen-induced arthritis (mouse) | 100 mg/kg oral, twice daily | Reversed the severity of arthritis. | [5] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language.
Caption: cPLA2α signaling pathway and point of inhibition.
Caption: General workflow for in vitro cPLA2α inhibition assay.
Experimental Protocols
cPLA2α Enzymatic Assay (Mixed Micelle Assay)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against cPLA2α.
-
Preparation of Mixed Micelles: A substrate solution is prepared containing a known concentration of a phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) and a radiolabeled version of the same phospholipid in a buffer with a detergent like Triton X-100 to form mixed micelles.
-
Enzyme and Inhibitor Preparation: Recombinant human cPLA2α is diluted to the desired concentration in an appropriate assay buffer. The test inhibitor (e.g., this compound) is prepared in a series of dilutions.
-
Incubation: The enzyme is pre-incubated with the various concentrations of the inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the mixed micelle substrate to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by adding a quenching solution.
-
Product Quantification: The amount of radiolabeled arachidonic acid released is quantified using techniques like liquid scintillation counting.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block cPLA2α activity within a cellular context.
-
Cell Culture and Labeling: A suitable cell line (e.g., human neutrophils, U937 cells) is cultured and incubated with radiolabeled arachidonic acid, which gets incorporated into the cell membranes.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test inhibitor for a specific duration.
-
Cell Stimulation: The cells are stimulated with an agent that activates cPLA2α (e.g., calcium ionophore A23187, lipopolysaccharide).
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification of Released Arachidonic Acid: The amount of radiolabeled arachidonic acid in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The inhibition of arachidonic acid release is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
This compound is a highly potent inhibitor of cPLA2α, demonstrating low nanomolar efficacy in enzymatic assays. When compared to other inhibitors, it stands out for its high potency. For instance, Pyrrophenone shows comparable in vitro potency, while Efipladib is also a potent inhibitor. AACOCF3, a widely used tool compound, is significantly less potent. The newer generation thiazolyl ketone inhibitors, such as AVX420, also exhibit strong inhibitory activity in cellular assays.
The choice of an inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific application. The data presented in this guide provides a foundation for making informed decisions when selecting a cPLA2α inhibitor. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Potency of CAY10650: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research applications.
This compound is a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] Its mechanism of action involves the suppression of lipid droplet formation and prostaglandin E2 (PGE2) secretion by inhibiting the phosphorylation of cPLA2α.[1][2] This guide delves into the potency of this compound in different cell lines and provides a comparative analysis with other known cPLA2α inhibitors.
Comparative Potency of cPLA2α Inhibitors
| Inhibitor | Cell Line | Potency (IC50/Effective Concentration) | Reference |
| This compound | - | 12 nM (IC50) | [1] |
| Human Neutrophils | 12 nM (Effective concentration for inhibiting p-cPLA2α) | [1][2] | |
| Chinese Hamster Corneal Epithelial (HCORN) Cells | Used to significantly inhibit apoptosis | [3] | |
| AACOCF3 | Human Neutrophils | 20 µM (Concentration used for inhibition) | |
| AVX420 | Hematological Cancer Cell Lines (average) | 8.5 µM (IC50) | [4] |
| Solid Cancer Cell Lines (average) | 19.5 µM (IC50) | [4] | |
| Synoviocytes | 0.09 µM (IC50 for AA release) | [5] | |
| AVX235 | Hematological Cancer Cell Lines (average) | 11.9 µM (IC50) | [4] |
| Solid Cancer Cell Lines (average) | 16.3 µM (IC50) | [4] | |
| AVX002 | Hematological Cancer Cell Lines (average) | 7 µM (IC50) | [4] |
| Solid Cancer Cell Lines (average) | 10.5 µM (IC50) | [4] |
Note: The significantly lower effective concentration of this compound in human neutrophils compared to AACOCF3 highlights its superior potency.
Signaling Pathway of cPLA2α and Inhibition by this compound
The activation of cPLA2α is a critical step in the production of pro-inflammatory mediators. Upon cellular stimulation, increased intracellular calcium levels and phosphorylation by MAPKs lead to the translocation of cPLA2α to the membrane. There, it hydrolyzes arachidonic acid from membrane phospholipids. The released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. This compound exerts its inhibitory effect by preventing the phosphorylation of cPLA2α, thereby blocking the entire downstream cascade.
Caption: cPLA2α signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the potency of cPLA2α inhibitors.
Western Blot for Phosphorylated cPLA2α
This assay directly measures the activation state of cPLA2α.
Objective: To determine the effect of this compound on the phosphorylation of cPLA2α in response to a stimulus.
Methodology:
-
Cell Culture and Treatment: Culture human neutrophils (or other relevant cell lines) to the desired density. Pre-incubate the cells with this compound at various concentrations (e.g., 12 nM) for a specified time (e.g., 30 minutes).[1]
-
Stimulation: Stimulate the cells with a known cPLA2α activator (e.g., a calcium ionophore or an inflammatory agent) for an appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated cPLA2α (p-cPLA2α). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total cPLA2α) to determine the relative levels of p-cPLA2α.
Arachidonic Acid Release Assay
This functional assay measures the direct enzymatic activity of cPLA2α.
Objective: To quantify the release of arachidonic acid from cellular membranes following cPLA2α activation and its inhibition by this compound.
Methodology:
-
Cell Labeling: Plate cells in a multi-well plate and label them overnight with [³H]-arachidonic acid in a low-serum medium. This incorporates the radioactive arachidonic acid into the cell membranes.
-
Inhibitor Treatment: Wash the cells to remove unincorporated [³H]-arachidonic acid and then pre-incubate with various concentrations of this compound for a defined period.
-
Cell Stimulation: Add a stimulating agent to induce cPLA2α activation and arachidonic acid release.
-
Sample Collection: After the incubation period, collect the supernatant which contains the released [³H]-arachidonic acid.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (supernatant + cell lysate). Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Prostaglandin E2 (PGE2) Immunoassay
This assay measures a key downstream product of the cPLA2α pathway.
Objective: To quantify the amount of PGE2 produced and secreted by cells and the inhibitory effect of this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound.
-
Stimulation: Add a stimulus to activate the cPLA2α pathway and induce PGE2 production.
-
Supernatant Collection: After an appropriate incubation time (e.g., 2 hours for neutrophils), collect the cell culture supernatant.[1]
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the potency of a cPLA2α inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-Inflammatory Effects of CAY10650
An Objective Analysis of CAY10650 in Relation to Dexamethasone and Indomethacin for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with two widely used anti-inflammatory drugs: Dexamethasone, a synthetic glucocorticoid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This comparison is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Data Summary: Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound, Dexamethasone, and Indomethacin against key inflammatory mediators. It is important to note that the data is derived from different experimental setups, and direct comparison of absolute values should be made with caution.
| Compound | Target | Assay System | Key Findings | IC50 / Effective Concentration |
| This compound | Cytosolic Phospholipase A2α (cPLA2α) | Human Neutrophils | Inhibition of phosphorylated cPLA2α expression and subsequent PGE2 release. | 12 nM |
| Dexamethasone | Glucocorticoid Receptor | Human Endothelial Cells | Inhibition of histamine, bradykinin, or A23187-stimulated prostaglandin (PGI2 and PGE2) formation. | Half-maximal inhibition at 1.2 x 10⁻⁸ M (12 nM) |
| Rheumatoid Synovial Cells | Inhibition of IL-11 production. | >80% inhibition | ||
| Human Placental Cells | Dose-dependent inhibition of PGE2 output. | Dose-dependent | ||
| Indomethacin | Cyclooxygenase (COX) Enzymes | C6 Glioma Cells | Inhibition of PGE2 synthesis. | Effective at 2, 4, and 8 µM |
| Rheumatoid Synovial Cells | Inhibition of IL-11 production. | ~55% inhibition | ||
| Group II PLA2 Enzymes | In vitro enzyme assay | Inhibition of group II PLA2 enzymes. | ~28-35 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding and potential replication of the findings.
This compound: Inhibition of Phosphorylated cPLA2α and PGE2 Release in Human Neutrophils
-
Cell Culture: Human neutrophils are isolated from peripheral blood of healthy donors.
-
Treatment: Neutrophils are pre-treated with this compound (12 nM) for 30 minutes.
-
Stimulation: Cells are stimulated with an appropriate inflammatory agent (e.g., a specific venom component or LPS) for a defined period (e.g., 1 hour).
-
Western Blotting for p-cPLA2α: Cell lysates are collected, and proteins are separated by SDS-PAGE. The expression of phosphorylated cPLA2α is detected using a specific primary antibody against the phosphorylated form of the enzyme and a suitable secondary antibody.
-
PGE2 Measurement: The concentration of Prostaglandin E2 (PGE2) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Dexamethasone: Inhibition of Prostaglandin Formation in Human Endothelial Cells
-
Cell Culture: Human endothelial cells are cultured to confluence.
-
Treatment: Cells are incubated with varying concentrations of Dexamethasone (e.g., 10⁻¹¹ to 10⁻⁷ M) for a specified duration (e.g., 24 hours).
-
Stimulation: Prostaglandin synthesis is stimulated by adding agents like histamine, bradykinin, or the calcium ionophore A23187.
-
Prostaglandin Measurement: The levels of PGI2 (measured as its stable metabolite 6-keto-PGF1α) and PGE2 in the culture medium are determined by radioimmunoassay (RIA) or ELISA.
Indomethacin: Inhibition of PGE2 Synthesis in C6 Glioma Cells
-
Cell Culture: C6 glioma cells are maintained in appropriate culture conditions.
-
Treatment: Cells are treated with different concentrations of Indomethacin (e.g., 2, 4, and 8 µM).
-
PGE2 Measurement: At various time points post-treatment, the intracellular concentration of PGE2 is measured using a competitive enzyme immunoassay (EIA).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Inflammatory signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Safety Operating Guide
Proper Disposal of CAY10650: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for CAY10650, a potent cPLA2α inhibitor used in research. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Navigating the disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This guide outlines the recommended procedures for the disposal of this compound, addressing the conflicting safety information available to provide a clear, safety-first approach.
Summary of Key Safety and Physical Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | 3-(2-methyl-1-oxopropyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indole-5-carboxylic acid | Cayman Chemical[1] |
| CAS Number | 1233706-88-1 | Cayman Chemical[1] |
| Molecular Formula | C28H25NO6 | Cayman Chemical[1] |
| Molecular Weight | 471.5 g/mol | Cayman Chemical[1] |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Solubility | Soluble in DMSO and DMF (approx. 20 mg/ml) | Cayman Chemical[2] |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience[3] |
| Hazard Warning | Should be considered hazardous until further information becomes available | Cayman Chemical[2] |
Step-by-Step Disposal Protocol
Given the conflicting safety classifications, a cautious approach to the disposal of this compound is recommended. The following protocol is designed to prioritize safety and ensure compliance with standard laboratory practices.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard warnings.
-
Liquid Waste: For solutions of this compound (e.g., dissolved in DMSO), collect the waste in a designated, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
3. Consultation with Environmental Health and Safety (EHS):
-
Before initiating disposal, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Inform the EHS office of the conflicting safety data to ensure the most appropriate disposal route is selected.
4. Waste Disposal Pathway:
-
If deemed non-hazardous by your EHS office: Follow your institution's procedures for non-hazardous chemical waste. This may involve placing the sealed container in a designated collection area.
-
If deemed hazardous (or as a precautionary measure): The waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste contractor.
5. Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal method used, in your laboratory notebook or waste disposal log.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
